molecular formula C11H23NO5 B2979940 BOC-D-Leucine monohydrate CAS No. 16937-99-8; 200937-17-3

BOC-D-Leucine monohydrate

Número de catálogo: B2979940
Número CAS: 16937-99-8; 200937-17-3
Peso molecular: 249.307
Clave InChI: URQQEIOTRWJXBA-DDWIOCJRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BOC-D-Leucine monohydrate is a useful research compound. Its molecular formula is C11H23NO5 and its molecular weight is 249.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200937-17-3, 16937-99-8
Record name D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-D-Leucine monohydrate, with the CAS number 16937-99-8, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the unnatural D-isomer of the essential amino acid leucine, it features a tert-butyloxycarbonyl (BOC) protecting group on its alpha-amino functionality. This strategic protection renders it an indispensable tool in solid-phase peptide synthesis (SPPS) and as a key intermediate in the manufacturing of a variety of pharmaceuticals.[1] Its hydrophobic nature and bulky side chain can be leveraged to modulate the conformational properties and enzymatic stability of peptides.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical Properties

This compound is a white crystalline powder.[2] Its core physicochemical characteristics are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 16937-99-8[1]
Molecular Formula C₁₁H₂₁NO₄·H₂O[1]
Molecular Weight 249.31 g/mol [3]
Melting Point 80-90 °C[3][4]
Boiling Point 356.0 ± 25.0 °C (Predicted)[1]
Density 1.061 ± 0.06 g/cm³ (Predicted)[1]
Solubility Low solubility in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.[2] Insoluble in dichloromethane and ethyl acetate.[1][1][2]
Optical Rotation [α]D²⁰ = +24 ± 2° (c=2 in Acetic Acid)[3]
Appearance White crystalline powder[2]

Applications in Research and Drug Development

The primary application of this compound lies in its role as a protected amino acid for peptide synthesis. The BOC group provides a robust yet readily cleavable protection for the amine, preventing unwanted side reactions during peptide bond formation.[] It is a crucial component in the synthesis of peptide-based therapeutics, including antibiotics, antivirals, and anticancer drugs.[6]

Beyond standard peptide synthesis, this compound serves as a critical chiral intermediate in the synthesis of several small-molecule drugs. Notably, it is a key side chain for the antiviral drug atazanavir and is used in the preparation of the anti-cancer drug BB-2516, the anti-inflammatory drug RO-31-9790, and the anti-hepatitis C virus drug telaprevir.[1]

Furthermore, the deprotected form, D-Leucine, has demonstrated potent anti-seizure effects in preclinical studies.[7] Research suggests that D-Leucine may act as a signaling molecule, potentially through a novel pathway that does not involve conventional seizure-related receptors.[8][9] This opens up new avenues for the development of epilepsy treatments.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of BOC-D-Leucine involves the reaction of D-Leucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • D-Leucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Water

  • Saturated potassium bisulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of D-leucine (e.g., 8g, 0.061 mmol) in 1,4-dioxane (200ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).

  • Stir the mixture overnight at room temperature.

  • Evaporate the solvent in vacuo.

  • Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml) to remove unreacted Boc₂O.

  • Adjust the aqueous phase to a pH of 2-3 with a saturated potassium bisulfate solution.

  • Extract the product with ethyl acetate (3 x 50 ml).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield BOC-D-Leucine as a white solid. The monohydrate can be obtained through appropriate crystallization techniques if needed.[1]

General Protocol for BOC Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in BOC-based SPPS. The following is a generalized workflow for incorporating a BOC-protected amino acid into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin (e.g., Merrifield resin) with a free amino group

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIEA)

  • Solvent (e.g., DMF, DCM)

  • Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Neutralization solution: DIEA in DCM (e.g., 5% v/v)

Procedure:

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF.

  • BOC Deprotection:

    • Treat the resin with a 50% TFA in DCM solution for approximately 20-30 minutes to remove the BOC protecting group from the N-terminal amino acid of the peptide chain.[10]

    • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5% DIEA in DCM.[11]

    • Wash the resin again with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the this compound by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in a suitable solvent like DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

Visualizations

The following diagrams illustrate key conceptual workflows related to this compound.

BOC_Protection_Workflow cluster_protection BOC Protection of D-Leucine cluster_spps BOC-SPPS Cycle D_Leu D-Leucine BOC_D_Leu BOC-D-Leucine D_Leu->BOC_D_Leu Boc2O Boc₂O Boc2O->BOC_D_Leu Base Base (e.g., NaOH) Base->BOC_D_Leu Resin_NH2 Resin-Peptide-NH₂ Resin_Peptide_AA Resin-Peptide-D-Leu Resin_NH2->Resin_Peptide_AA Coupling BOC_AA BOC-D-Leucine BOC_AA->Resin_Peptide_AA Coupling Coupling Reagents Coupling->Resin_Peptide_AA Resin_NH2_TFA Resin-Peptide-NH₃⁺TFA⁻ Resin_Peptide_AA->Resin_NH2_TFA Deprotection TFA TFA TFA->Resin_NH2_TFA Resin_NH2_TFA->Resin_NH2 Neutralization

Caption: Workflow for BOC protection of D-Leucine and its use in a solid-phase peptide synthesis cycle.

D_Leucine_Anti_Seizure_Hypothesis cluster_action Hypothesized Anti-Seizure Mechanism of D-Leucine D_Leu D-Leucine Administration Signaling_Molecule Acts as a Novel Signaling Molecule D_Leu->Signaling_Molecule Potential Path 1 Hypoglycemia Induces Mild Hypoglycemia D_Leu->Hypoglycemia Potential Path 2 Neuronal_Activity Modulation of Neuronal Excitability Signaling_Molecule->Neuronal_Activity Cellular_Response Alters Cellular Metabolic Response Hypoglycemia->Cellular_Response Cellular_Response->Neuronal_Activity Seizure_Reduction Anti-Seizure Effect Neuronal_Activity->Seizure_Reduction

Caption: A conceptual diagram illustrating the hypothesized, yet unconfirmed, pathways for the anti-seizure effects of D-Leucine.

References

An In-depth Technical Guide to the Physicochemical Properties of BOC-D-Leucine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a protected form of the D-enantiomer of the essential amino acid leucine.[1] The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and other areas of organic chemistry due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[2][3] As a critical intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is essential for process development, formulation, and ensuring product quality and consistency.[4] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents visual workflows for these procedures.

General Properties

This compound is a white crystalline powder.[3][5] It is a stable, non-toxic, and odorless substance.[3]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that some properties have conflicting reported values in the literature, which may be due to differences in analytical methods or the presence of different solid-state forms (e.g., anhydrous vs. monohydrate).

Table 1: Identification and Molecular Properties

PropertyValueReference
CAS Number 16937-99-8[4]
Molecular Formula C₁₁H₂₁NO₄·H₂O[3]
Molecular Weight 249.31 g/mol
Appearance White crystalline powder[3][5]

Table 2: Thermal and Spectroscopic Properties

PropertyValueReference
Melting Point 80-90°C[5]
85-87°C (lit.)[4]
148-155°C[3]
Boiling Point 356.0 ± 25.0 °C (Predicted)[4]
Optical Rotation +24 ± 2º (c=2 in Acetic Acid)[5]

Note on Melting Point Discrepancy: The significant variation in the reported melting point may be attributed to the presence of either the anhydrous or monohydrate form of the compound, or potentially different polymorphic forms. The anhydrous form of BOC-D-Leucine has been described as an oil, which could lead to different thermal behavior.[6] The lower melting points (80-90°C and 85-87°C) are more frequently cited in commercial supplier specifications, while the higher range (148-155°C) is also reported.[3][4][5] Experimental verification using a standardized method is recommended.

Table 3: Solubility and Acidity

PropertySolventValueReference
Solubility WaterLow solubility[3]
MethanolHighly soluble, Slightly soluble[3][7]
EthanolHighly soluble[3]
Dimethyl Sulfoxide (DMSO)Highly soluble, ~100 mg/mL[3]
DichloromethaneInsoluble[4]
Ethyl AcetateInsoluble[4]
Acetic AcidSparingly soluble[7]
pKa 4.02 ± 0.21 (Predicted)[4][7]

Note on Solubility: While qualitative descriptions are available, precise quantitative solubility data in water, methanol, and ethanol are not readily found in the public domain. The value for DMSO is based on a closely related compound and should be considered an approximation.

Table 4: Physical Properties

PropertyValueReference
Density 1.061 ± 0.06 g/cm³ (Predicted)[4]
1.25 g/cm³[3]
Hygroscopicity Data not available
Crystal Structure Data not available

Experimental Protocols and Workflows

Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. The following sections provide standardized protocols for key analyses.

Melting Point Determination

Protocol:

  • Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, gently grind the crystals to a fine powder.

  • Apparatus: A calibrated capillary melting point apparatus is used.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

  • Reporting: The result is reported as a melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Start prep Grind Sample start->prep dry Dry Sample prep->dry load Load Capillary dry->load place Place in Apparatus load->place heat Heat at 1-2°C/min place->heat observe Observe Melting heat->observe record Record Range observe->record report Report Melting Range record->report

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solid to Solvent start->add_excess seal Seal Flask add_excess->seal shake Agitate at Constant Temp (24-48h) seal->shake separate Centrifuge/Filter shake->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Powder X-ray Diffraction (PXRD) Analysis

Protocol:

  • Sample Preparation: A sufficient amount of the crystalline powder is gently packed into a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.

  • Instrument Setup: The PXRD instrument is configured with appropriate settings for the X-ray source (e.g., Cu Kα radiation), voltage, and current.

  • Data Collection: The sample is scanned over a defined 2θ range (e.g., 2° to 40°) with a specific step size and scan speed.

  • Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. This pattern is a fingerprint of the crystalline structure.

  • Interpretation: The peak list can be used for phase identification, purity assessment, and, with further analysis, determination of unit cell parameters.

PXRDWorkflow start Start: Crystalline Powder prep Prepare Sample Holder start->prep instrument Configure PXRD Instrument prep->instrument scan Scan Sample (e.g., 2-40° 2θ) instrument->scan data Generate Diffractogram scan->data analysis Analyze Peak Positions & Intensities data->analysis interpretation Phase ID & Purity Assessment analysis->interpretation

Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight.

  • Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH), and the mass change is monitored until equilibrium is reached at each step. This is the sorption phase. Subsequently, the RH is decreased in a similar stepwise manner back to 0% RH (desorption phase).

  • Data Analysis: The change in mass as a function of RH is plotted to generate a sorption-desorption isotherm. The total mass change at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity.

DVSWorkflow start Start: Sample weigh Weigh Sample into DVS Pan start->weigh dry Dry at 0% RH to Constant Mass weigh->dry sorption Increase RH Stepwise (0% -> 90%) dry->sorption desorption Decrease RH Stepwise (90% -> 0%) sorption->desorption plot Plot Sorption-Desorption Isotherm desorption->plot classify Classify Hygroscopicity plot->classify

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

pKa Determination by Potentiometric Titration

Protocol:

  • Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent system. The ionic strength of the solution is typically kept constant with an inert salt like KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

  • Calculation: The pKa value is calculated from the titration data, often using the first or second derivative of the titration curve to accurately locate the equivalence point.

pKaWorkflow start Start: Prepare Solution setup Setup Potentiometric Titrator start->setup titrate Titrate with Standardized Base setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Half-Equivalence Point plot->analyze pka Calculate pKa analyze->pka

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This compound is a fundamental building block in modern synthetic chemistry. While its general properties are established, this guide highlights the need for more precise and publicly available quantitative data, particularly regarding its solubility, crystal structure, and hygroscopicity. The significant discrepancy in reported melting points also warrants further investigation, likely through comparative analysis of the anhydrous and monohydrate forms. The provided experimental protocols and workflows offer a standardized framework for researchers to generate reliable and reproducible data, which is indispensable for the successful application of this important compound in research and development.

References

BOC-D-Leucine monohydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-D-Leucine monohydrate, a crucial N-Boc-protected form of the unnatural amino acid D-Leucine. It is widely utilized as a fundamental building block in the synthesis of peptides and various pharmaceutical agents. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline powder. Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO₅[1][2]
Molecular Weight 249.31 g/mol [3][4][]
Anhydrous Molecular Formula C₁₁H₂₁NO₄[6]
Anhydrous Molecular Weight 231.29 g/mol [6]
CAS Number 16937-99-8, 200937-17-3[3][6][7]
Melting Point 85-87 °C[6]
Boiling Point 356.0 ± 25.0 °C (Predicted)[6]
Density 1.061 ± 0.06 g/cm³ (Predicted)[6]
Acidity (pKa) 4.02 ± 0.21 (Predicted)[6]
Solubility Soluble in dimethyl sulfoxide, methanol, and ethanol. Insoluble in dichloromethane and ethyl acetate. Low solubility in water.[6][7]
Optical Rotation +25.2 ± 0.1° (c=2 in acetic acid)[2]

Applications in Research and Drug Development

This compound is a hydrophobic amino acid with a sterically significant linear chain, which allows it to effectively modulate the conformation of polypeptides. This property enhances the stability of peptides against enzymatic degradation while preserving their biological activity.[6] Consequently, it has found extensive applications in several areas:

  • Peptide Synthesis: It serves as a critical intermediate in solid-phase peptide synthesis. The tert-butoxycarbonyl (BOC) protecting group is stable under neutral or basic conditions and can be easily removed under mild acidic conditions, making it a versatile tool for constructing complex peptides.[][8][9]

  • Drug Development: This compound is a key precursor in the synthesis of a variety of therapeutic agents, including:

    • Antiviral drugs: Notably in the synthesis of the HIV protease inhibitor, atazanavir.[6]

    • Anti-cancer drugs. [6]

    • Anti-inflammatory drugs. [6]

  • Chiral Catalyst: It is also utilized as a catalyst in asymmetric chemical reactions.[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are representative experimental protocols derived from scientific literature.

Protocol 1: Synthesis from L-Leucine and Di-tert-butyl dicarbonate

This protocol describes the synthesis of this compound starting from L-leucine.[6]

Materials:

  • L-leucine

  • 1,4-Dioxane

  • Aqueous sodium hydroxide solution (1N)

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of L-leucine (8g, 0.061 mmol) in 1,4-dioxane (200 ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).

  • Stir the mixture overnight at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml).

  • Adjust the pH of the aqueous phase to 2-3 using an appropriate acid.

  • Extract the aqueous phase with ethyl acetate (3 x 50 ml).

  • Combine the organic layers and wash with brine (2 x 50 ml).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the product as a white solid.

Protocol 2: Use in Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol provides a general workflow for the incorporation of a BOC-protected amino acid, such as BOC-D-Leucine, into a peptide chain on a solid support.[10]

Materials:

  • Boc-D-Leucine

  • Peptide-resin (e.g., Boc-Leu-OCH₂Pam-resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Anhydrous HF

  • p-cresol (scavenger)

  • Diethyl ether

Procedure:

  • Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed by treatment with neat TFA.

  • Washing: The peptide-resin is washed with DCM to remove residual TFA and byproducts.

  • Coupling:

    • Dissolve Boc-D-Leucine (4 equivalents) and a coupling reagent like HATU (4 equivalents) in DMF.

    • Add DIEA (5 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin and allow it to react.

  • Washing: Wash the peptide-resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: After the final amino acid has been coupled, remove the Nα-Boc group. The peptide is then cleaved from the resin support using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour.

  • Precipitation and Purification: After evaporation of the HF, the crude peptide is precipitated and washed with cold diethyl ether. The peptide is then dissolved in aqueous acetonitrile containing 0.1% TFA and lyophilized.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Synthesis_Workflow Start Start Materials: L-Leucine, 1,4-Dioxane, NaOH, Boc Anhydride Reaction Reaction: Stir overnight Start->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Dilution_Wash Dilute with Water & Wash with Ethyl Acetate Evaporation->Dilution_Wash Acidification Acidify Aqueous Phase (pH 2-3) Dilution_Wash->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Brine_Wash Wash with Brine Extraction->Brine_Wash Drying_Concentration Dry over Na2SO4 & Concentrate Brine_Wash->Drying_Concentration Product Final Product: BOC-D-Leucine monohydrate Drying_Concentration->Product

Caption: Synthesis workflow for this compound.

Peptide_Synthesis_Workflow Start Start: Peptide-Resin Deprotection 1. Nα-Boc Deprotection (TFA) Start->Deprotection Wash1 2. Wash (DCM) Deprotection->Wash1 Coupling 3. Couple BOC-D-Leucine (HBTU/HATU, DIEA in DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid? Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Nα-Boc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (Anhydrous HF, p-cresol) Final_Deprotection->Cleavage Purification Precipitation & Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis using BOC-D-Leucine.

References

A Technical Guide to the Structure and Stereochemistry of BOC-D-Leucine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate), a critical chiral building block in modern organic synthesis. The document details its chemical structure, stereochemical configuration, and key physicochemical properties. Furthermore, it outlines its significant applications, particularly in peptide synthesis and the development of therapeutic agents. Detailed experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to aid researchers in its identification and quality assessment.

Introduction

This compound is a derivative of the unnatural D-isomer of the amino acid leucine.[1] The defining features of this compound are the tert-butoxycarbonyl (BOC) protecting group attached to the alpha-amino nitrogen and the presence of a single water molecule within its crystalline structure.[2] The BOC group is an acid-labile protecting group, which is invaluable in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[3] Its stability under neutral or basic conditions, coupled with its ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for preventing unwanted side reactions at the amino terminus during peptide chain elongation.[3][4]

The D-configuration of the leucine moiety introduces a specific chirality, making BOC-D-Leucine a crucial component for synthesizing peptides with modified structures and functions.[5] Non-natural amino acids like D-leucine are incorporated into peptide-based therapeutics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[6]

Structure and Stereochemistry

Chemical Structure

This compound is composed of three key components: the D-leucine backbone, the N-terminal BOC protecting group, and a water molecule of hydration.

  • D-Leucine Core: The core of the molecule is the amino acid leucine, which features an isobutyl side chain. The "D" designation refers to the stereochemical configuration at the alpha-carbon (α-carbon).

  • BOC Protecting Group: The tert-butoxycarbonyl group, (CH₃)₃C-O-C(=O)-, is attached to the nitrogen atom of the amino group. This bulky group sterically hinders the nitrogen, preventing it from participating in nucleophilic reactions until it is intentionally removed.

  • Water of Hydration: The monohydrate form indicates that one molecule of water is incorporated into the crystal lattice for each molecule of the BOC-amino acid.

The systematic IUPAC name for the anhydrous form is (2R)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid.

Stereochemistry

The stereochemistry of this compound is centered at the α-carbon. The "D" configuration specifies that, when viewed with the carboxyl group at the top and the side chain at the bottom in a Fischer projection, the amino group is on the right side. In the Cahn-Ingold-Prelog (CIP) priority system, this corresponds to an (R) configuration at the α-carbon.[2] This specific stereochemistry is critical, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids.

dot

Caption: Logical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReferences
CAS Number 16937-99-8[2][5][6]
Molecular Formula C₁₁H₂₁NO₄·H₂O[2]
Molecular Weight 249.31 g/mol [2]
Appearance White crystalline powder[2][6]
Melting Point 80 - 90 °C[2]
Optical Rotation [α]D²⁰ +24 ± 2° (c=2 in Acetic Acid)[2]
Solubility Soluble in dimethyl sulfoxide (DMSO), methanol, ethanol; sparingly soluble in acetic acid; insoluble in dichloromethane and ethyl acetate. Low solubility in water.[5][6][7]
Storage Temperature 0 - 8 °C, sealed in a dry, dark place.[2]

Applications in Research and Drug Development

This compound is a vital intermediate in the synthesis of a wide range of pharmaceutical compounds.[6] Its primary application is in peptide synthesis, where it serves as a building block for creating peptides with enhanced therapeutic properties.[8]

  • Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis.[4] The incorporation of D-amino acids can significantly increase the metabolic stability of peptide drugs by making them resistant to proteases, which typically recognize only L-amino acids. This leads to a longer in-vivo half-life.

  • Pharmaceutical Intermediates: BOC-D-Leucine is a key side chain for the synthesis of the antiviral drug atazanavir, which is used to treat HIV/AIDS.[6] It is also a precursor in the synthesis of other therapeutic agents, including anti-cancer, anti-inflammatory, and anti-hepatitis C virus drugs.[6]

  • Asymmetric Synthesis: It is also utilized as a catalyst or chiral auxiliary in various asymmetric reactions.[6]

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. Below are detailed protocols for its analysis using common spectroscopic techniques.

dot

G cluster_sample This compound Sample cluster_analysis Characterization Workflow cluster_results Data Output Sample Sample NMR 1H NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Structural Confirmation (Proton Environment) NMR->NMR_Data FTIR_Data Functional Group ID (C=O, N-H, O-H) FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data

Caption: Analytical workflow for compound characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the molecular structure by identifying the chemical environment of all protons in the molecule.

  • Objective: To verify the presence of the BOC group, the leucine side chain, and the α-proton, and to assess the sample's purity.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate all signals to determine the relative number of protons.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~0.95 ppm: Doublet, 6H. Corresponds to the two methyl groups (-CH(CH₃)₂) of the isobutyl side chain.

    • ~1.45 ppm: Singlet, 9H. This is the characteristic signal for the nine equivalent protons of the tert-butyl group of the BOC protector.

    • ~1.60-1.80 ppm: Multiplet, 3H. Corresponds to the -CH₂- and -CH- protons of the isobutyl side chain.

    • ~4.30 ppm: Multiplet, 1H. The proton attached to the chiral α-carbon (-CH(NH)-).

    • ~5.00 ppm: Broad singlet or doublet, 1H. The N-H proton of the carbamate.

    • ~10.0-12.0 ppm: Broad singlet, 1H. The acidic proton of the carboxylic acid group (-COOH). The signal for the water of hydration may also appear in this region or as a broader signal elsewhere, depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • Objective: To confirm the presence of the carboxylic acid, carbamate (BOC group), and N-H functionalities.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Expected Characteristic Absorption Bands (wavenumbers, cm⁻¹):

    • ~3350 cm⁻¹: N-H stretching vibration of the carbamate.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups (isobutyl and tert-butyl).

    • ~1710 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1690-1700 cm⁻¹: C=O stretching of the carbamate (BOC group).[9]

    • ~1365 and 1390 cm⁻¹: Characteristic bands for the C-(CH₃)₃ group.[9]

    • Broad band ~2500-3300 cm⁻¹: O-H stretching of the hydrogen-bonded carboxylic acid and the water of hydration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, further confirming its structure.

  • Objective: To confirm the molecular weight of the anhydrous compound and observe characteristic fragmentation patterns.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Positive Ion Mode (ESI+): Look for the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

    • Negative Ion Mode (ESI-): Look for the deprotonated molecule [M-H]⁻.

  • Expected Results:

    • Molecular Ion: The anhydrous molecular weight is 231.29 g/mol . In positive ion mode, a prominent peak at m/z 232.2 [M+H]⁺ is expected.[6] In negative ion mode, a peak at m/z 230.3 [M-H]⁻ should be observed.

    • Fragmentation: A common fragmentation pathway for BOC-protected amino acids is the loss of the BOC group or parts of it. Characteristic fragment ions may include:

      • Loss of tert-butyl group (-57 Da): [M+H - 57]⁺

      • Loss of isobutylene (-56 Da) via McLafferty rearrangement.

      • Loss of CO₂ (-44 Da) from the BOC group or the carboxylic acid.

      • Loss of the entire BOC group (-101 Da): [M+H - 101]⁺, corresponding to the protonated D-leucine.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical scientists. Its well-defined structure and stereochemistry, combined with the versatile reactivity afforded by the BOC protecting group, make it an indispensable tool for the synthesis of complex, chirally pure molecules. A thorough understanding of its properties and the application of the analytical protocols described herein are crucial for ensuring the quality and success of research and development endeavors that utilize this compound.

References

Solubility Profile of BOC-D-Leucine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. Its defined structure and chirality make it a valuable building block for creating complex peptide-based therapeutics, including antiviral and anticancer agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a general experimental protocol for its quantitative determination, and presents a visual workflow of this process.

Core Concepts in Solubility

The solubility of a compound like this compound is primarily dictated by the principle of "like dissolves like." The presence of both a polar carboxylic acid group and a nonpolar isobutyl group, alongside the bulky, lipophilic tert-butoxycarbonyl protecting group, results in a nuanced solubility profile. While the polar functionalities favor interaction with polar solvents, the nonpolar moieties enhance solubility in less polar organic environments.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, various sources provide qualitative assessments of its solubility. This information is summarized in the table below.

Organic SolventSolubility DescriptionSource(s)
MethanolHighly Soluble, Slightly Soluble[1][2]
EthanolHighly Soluble[1]
Dimethyl Sulfoxide (DMSO)Highly Soluble, Easily Soluble, Slightly Soluble[1][2][3]
Acetic AcidSparingly Soluble[2]
Dichloromethane (DCM)Insoluble[3]
Ethyl AcetateInsoluble[3]

Note: The conflicting descriptions for some solvents (e.g., "Highly Soluble" vs. "Slightly Soluble") highlight the qualitative nature of the available data and underscore the importance of experimental determination for specific applications.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following is a generalized protocol based on the widely accepted "shake-flask" method, a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature seal_vial->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw Supernatant settle->sample filter_sample Filter Sample sample->filter_sample dilute Dilute Sample filter_sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate calibration Prepare Calibration Curve calibration->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound remains to be extensively published, qualitative assessments consistently indicate good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and poor solubility in less polar solvents like dichloromethane and ethyl acetate. For research and development activities requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate determination. This understanding of solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating this compound for its diverse applications in the pharmaceutical industry.

References

An In-depth Technical Guide to the Melting Point and Stability of BOC-D-Leucine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a crucial protected amino acid derivative extensively used in peptide synthesis and pharmaceutical development. Its physical and chemical stability are critical quality attributes that directly impact the reproducibility of synthetic processes and the quality of the final products. This technical guide provides a comprehensive analysis of the melting point and stability of this compound, including a review of its physicochemical properties, detailed experimental protocols for its characterization, and visual workflows to guide laboratory practices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁NO₄·H₂O
Molecular Weight 249.31 g/mol [1][2]
Appearance White crystalline powder[2][3]
Melting Point (°C) 80 - 90 °C[2] 85 - 87 °C[4] See note below
Solubility Low solubility in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.[3]
Storage Recommended to be stored in a dry, cool place, away from direct sunlight, acids, and oxidizing agents.[3]

A Note on Melting Point Discrepancy: There are conflicting reports in the literature regarding the melting point of this compound, with some sources citing a much higher range of 148-155°C.[3] This significant variation may be attributable to differences in the crystalline form (polymorphism) or the hydration state of the material being analyzed (monohydrate vs. anhydrous). It is also possible that the higher value corresponds to the decomposition temperature. For unambiguous characterization, it is imperative to employ techniques like Differential Scanning Calorimetry (DSC) for a specific batch.

Stability Profile

This compound is generally a stable compound under recommended storage conditions.[3] The tert-butoxycarbonyl (BOC) protecting group is known for its stability in neutral and basic environments, which makes it suitable for multi-step synthesis. However, it is susceptible to cleavage under acidic conditions.[]

Table 2: Stability and Recommended Storage Conditions

ParameterRecommendation
Temperature Store at 2-8°C for long-term preservation.[2]
Humidity Keep in a tightly sealed container in a dry environment to prevent deliquescence and hydrolysis.[1][3]
Light Protect from light to avoid potential photodegradation.
Chemical Incompatibilities Avoid contact with strong acids, which can cleave the BOC group, and strong oxidizing agents.[3]

For pharmaceutical applications, comprehensive stability testing according to the International Council for Harmonisation (ICH) guidelines is essential to establish a re-test period or shelf life.[6][7][8]

Experimental Protocols

Melting Point Determination using Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique for precisely determining the melting point and other thermal transitions of a substance.[9]

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system. An empty, sealed aluminum pan should be used as a reference.

  • Analysis Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 200°C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting transition. The melting point can be reported as the onset temperature or the peak maximum of this endotherm. The area under the peak corresponds to the heat of fusion.

dsc_workflow start Start prep Prepare Sample (3-5 mg in Al pan) start->prep seal Hermetically Seal Pan prep->seal load Load Sample & Reference into DSC seal->load run Run DSC Scan (e.g., 10°C/min under N2) load->run analyze Analyze Thermogram run->analyze report Report Melting Point (Onset/Peak Temp) analyze->report end End report->end

Workflow for DSC Melting Point Determination.
Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the decrease of the active substance and the formation of degradation products over time.

Objective: To evaluate the stability of this compound under various conditions and establish its degradation profile.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that effectively separates this compound from its potential degradation products. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.

  • Forced Degradation: To demonstrate the method's specificity, perform forced degradation studies.[10] This involves subjecting the compound to harsh conditions:

    • Acidic and Basic Hydrolysis: Exposure to dilute HCl and NaOH.

    • Oxidation: Treatment with hydrogen peroxide.

    • Thermal Stress: Heating the solid material at an elevated temperature.

    • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Stability Study:

    • Store samples of this compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 12 months).

  • Analysis: Analyze the stressed and stability samples using the validated HPLC method.

  • Data Evaluation: Assess the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound. This data is used to determine the degradation pathways and calculate the shelf life.

stability_workflow start Start method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg stability_setup Set Up Long-Term & Accelerated Stability Studies method_dev->stability_setup sample_pull Withdraw Samples at Time Intervals stability_setup->sample_pull hplc_analysis Analyze Samples by HPLC sample_pull->hplc_analysis data_eval Evaluate Data for Degradation & Purity hplc_analysis->data_eval end Establish Stability Profile & Re-test Period data_eval->end

Workflow for a Stability Study using HPLC.

References

The Cornerstone of Chirality: A Technical Guide to BOC-D-Leucine Monohydrate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images, can elicit profoundly different physiological responses. Consequently, the ability to selectively synthesize one enantiomer over the other is a critical determinant of a drug's efficacy and safety. This technical guide delves into the pivotal role of BOC-D-Leucine monohydrate, a protected, non-proteinogenic amino acid, as a versatile and indispensable chiral building block in the synthesis of stereochemically defined molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility and reactivity characteristics, while the inherent chirality of the D-leucine core provides the stereochemical control.

PropertyValueReference
CAS Number 16937-99-8[1][2]
Molecular Formula C₁₁H₂₁NO₄·H₂O[1][3]
Molecular Weight 249.31 g/mol (monohydrate)[4]
Appearance White crystalline powder[3]
Melting Point 85-87 °C[1][4]
Boiling Point 356.0 ± 25.0 °C (Predicted)[1]
Density 1.061 ± 0.06 g/cm³ (Predicted)[1]
Acidity (pKa) 4.02 ± 0.21 (Predicted)[1]
Optical Rotation +25.2 ± 0.1° (c=2 in acetic acid)[2]
Solubility Soluble in dimethyl sulfoxide; insoluble in dichloromethane and ethyl acetate.[1]
Assay ≥98.0% to ≤102.0%[2]
Water Content 3.75% - 10.46%[2]

The Role of this compound in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from two key structural features: the stereocenter at the alpha-carbon (D-configuration) and the sterically demanding, yet chemically labile, Boc protecting group on the amine. This combination allows for the diastereoselective synthesis of complex molecules.

The bulky side chain of leucine can effectively control the conformation of polypeptide chains, enhancing their stability against enzymatic degradation while preserving their biological activity.[1] This steric influence is also leveraged in small molecule synthesis to direct the approach of incoming reagents, leading to the preferential formation of one diastereomer.

Fig 1. Structural components of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Therapeutic AreaDrug Candidate / ClassRole of this compoundReference
Antiviral Atazanavir, TelaprevirServes as a crucial chiral side chain precursor, essential for the drug's interaction with its viral protease target.[1]
Oncology BB-2516A key component in the synthesis of this anti-cancer agent.[1]
Anti-inflammatory RO-31-9790Used in the preparation of this anti-inflammatory compound.[1]
Neurology AnticonvulsantsThe D-leucine core has been shown to possess potent anti-seizure effects, making it a valuable synthon for novel anticonvulsants.

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound from L-Leucine

This protocol describes a method for inverting the stereochemistry of L-leucine to produce this compound.

Materials:

  • N-(tert-butoxycarbonyl)-L-leucine

  • Toluene

  • Methyl isobutyl ketone (MIBK)

Procedure:

  • Combine N-(tert-butoxycarbonyl)-L-leucine (5.50 g, 23.54 mmol), toluene (2.93 ml), and MIBK (37.4 ml) in a flask equipped with a stirrer.

  • Heat the mixture to 93°C with stirring until a turbid solution is formed.

  • Cool the solution to ambient temperature over 3.5 hours and continue stirring overnight.

  • Cool the resulting slurry to 0°C and stir for an additional 85 minutes.

  • Isolate the crystals by filtration on a glass filter.

  • Wash the crystals with cold MIBK (2 x 10 mL).

  • Dry the product under vacuum at 40°C to yield this compound as a white solid.

  • A typical yield for this process is approximately 48.8%.[1]

BOC-D-Leucine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for incorporating a BOC-D-Leucine residue into a growing peptide chain on a solid support.

SPPS_Workflow start Start with Resin-Bound Peptide Chain (with free N-terminus) deprotection Boc Deprotection: Treat with TFA in DCM to remove the Boc group from the N-terminus. start->deprotection neutralization Neutralization: Neutralize the resulting trifluoroacetate salt with a base (e.g., DIEA). deprotection->neutralization coupling Coupling: Couple the free N-terminus with the next Boc-protected amino acid (e.g., BOC-D-Leucine) using a coupling agent (e.g., HBTU). neutralization->coupling wash Wash: Thoroughly wash the resin to remove excess reagents and by-products. coupling->wash repeat Repeat Cycle for Subsequent Amino Acids wash->repeat If more amino acids to add cleavage Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups (e.g., with HF). wash->cleavage If synthesis is complete repeat->deprotection purification Purification: Purify the crude peptide by HPLC. cleavage->purification end Characterized, Pure Peptide purification->end

Fig 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Logical Relationships in Asymmetric Synthesis

The strategic use of this compound as a chiral auxiliary relies on a logical sequence of steps to transfer its stereochemical information to a new molecule.

Asymmetric_Synthesis_Logic start Start with Achiral or Racemic Substrate auxiliary Covalently Attach BOC-D-Leucine (Chiral Auxiliary) start->auxiliary diastereoselective Diastereoselective Reaction: The chiral auxiliary directs the formation of a new stereocenter, leading to a diastereomeric excess. auxiliary->diastereoselective separation Separation of Diastereomers (if necessary) diastereoselective->separation cleavage Cleavage of the Chiral Auxiliary separation->cleavage product Enantiomerically Enriched Product cleavage->product recovery Recovery of Chiral Auxiliary cleavage->recovery

Fig 3. Logical flow of an asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the versatile Boc protecting group, provides chemists with a reliable tool for constructing complex, stereochemically pure molecules. From antiviral agents to novel therapeutics for neurological disorders, the impact of this seemingly simple molecule is far-reaching. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the drug development pipeline is set to increase, solidifying its role as a cornerstone of chirality.

References

Commercial Suppliers and Technical Guide for BOC-D-Leucine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BOC-D-Leucine monohydrate, a crucial reagent in peptide synthesis and drug development. This document details commercially available sources, their specifications, and standardized experimental protocols for its application.

Introduction to this compound

N-tert-butoxycarbonyl-D-leucine monohydrate (this compound) is a protected form of the non-proteinogenic amino acid D-leucine. The tert-butoxycarbonyl (BOC) protecting group on the alpha-amino group allows for the controlled and sequential formation of peptide bonds, preventing unwanted side reactions during synthesis.[1] Its application is central to the synthesis of peptides containing D-amino acids, which can enhance peptide stability against enzymatic degradation and modulate biological activity. This compound is a key building block in the development of various therapeutic peptides and small molecule drugs.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, with specifications varying in purity and analytical characterization. Researchers should consider these parameters based on the sensitivity and requirements of their specific applications.

Supplier/BrandCAS NumberMolecular FormulaPurity/AssayOptical Rotation [α]DMelting Point (°C)
Fengchen 16937-99-8C11H23NO5≥98%Not specified148-155
Ruifu Chemical 200937-17-3 / 16937-99-8Not specified≥99.0% (HPLC)Not specifiedNot specified
Hebei Dangtong Biological Technology 16937-99-8Not specifiedTechnical GradeNot specifiedNot specified
MedchemExpress Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Thermo Scientific Chemicals (Alfa Aesar) 16937-99-8C11H23NO5≥98.0 to ≤102.0% (Aqueous acid-base Titration)+25.2° ± 0.1° (c=2 in acetic acid)Not specified
Chem-Impex 16937-99-8 / 200937-17-3C11H21NO4·H2O≥98% (HPLC)+24° ± 2° (c=2 in AcOH)80-90
BOC Sciences 200937-17-3C11H21NO4·H2O≥99.5% (Chiral HPLC)Not specifiedNot specified
PeptaNova 16937-99-8C11H21NO4·H2O≥99.50% (HPLC)Not specifiedNot specified
Sigma-Aldrich 200937-17-3C11H23NO597%Not specified85-87
Tokyo Chemical Industry (TCI) 200937-17-3Not specified>98.0%(T)Not specifiedNot specified

Experimental Protocols

The following sections detail the fundamental experimental procedures involving this compound.

BOC Protection of D-Leucine

The introduction of the BOC protecting group onto D-leucine is a standard procedure to prepare it for peptide synthesis.

Methodology:

  • Dissolve D-leucine in a mixture of an organic solvent such as 1,4-dioxane or tetrahydrofuran (THF) and an aqueous sodium hydroxide solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to stir overnight at room temperature.

  • Evaporate the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove impurities.

  • Acidify the aqueous phase to a pH of 2-3, which will cause the precipitation of BOC-D-leucine.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash, dry, and concentrate to yield the final product.[2]

BOC_Protection_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product D_Leucine D-Leucine Dissolve Dissolve D-Leucine D_Leucine->Dissolve Solvent Dioxane/THF & aq. NaOH Solvent->Dissolve Boc2O Di-tert-butyl dicarbonate (Boc₂O) Add_Boc2O Add Boc₂O Boc2O->Add_Boc2O Dissolve->Add_Boc2O Stir Stir overnight at RT Add_Boc2O->Stir Evaporate Evaporate organic solvent Stir->Evaporate Wash_impurities Wash with organic solvent Evaporate->Wash_impurities Acidify Acidify to pH 2-3 Wash_impurities->Acidify Extract Extract product Acidify->Extract Dry_concentrate Dry and concentrate Extract->Dry_concentrate BOC_D_Leucine BOC-D-Leucine Dry_concentrate->BOC_D_Leucine

BOC Protection of D-Leucine Workflow
BOC Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the BOC group is a critical step to expose the free amine for the subsequent coupling reaction.

Methodology:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).

  • Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for about 5 minutes.[3]

  • Deprotection: Treat the resin with a 50% TFA/DCM solution for 15 to 25 minutes to cleave the BOC group.[3] For peptides containing sensitive residues like Cys, Met, or Trp, the addition of a scavenger such as 0.5% dithiothreitol (DTE) is recommended.[3]

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved BOC byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to yield the free amine.

  • Washing: Wash the resin with DCM to remove excess base and salts, preparing it for the next coupling step.

BOC_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_end Ready for Coupling Peptide_Resin BOC-Peptide-Resin Swell Swell in DCM Peptide_Resin->Swell Prewash Pre-wash with 50% TFA/DCM Swell->Prewash Deprotect Deprotect with 50% TFA/DCM Prewash->Deprotect Wash_TFA Wash with DCM Deprotect->Wash_TFA Neutralize Neutralize with DIEA in DCM Wash_TFA->Neutralize Wash_Base Wash with DCM Neutralize->Wash_Base Free_Amine_Resin H₂N-Peptide-Resin Wash_Base->Free_Amine_Resin

BOC Deprotection in SPPS Workflow
Peptide Coupling with BOC-D-Leucine

Following the deprotection of the resin-bound peptide, the next BOC-protected amino acid, in this case, BOC-D-Leucine, is introduced to elongate the peptide chain.

Methodology:

  • Activation: Activate the carboxylic acid of this compound. A common method involves dissolving this compound in a solvent like N,N-dimethylformamide (DMF) or DCM and adding a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

  • Coupling: Add the activated BOC-D-Leucine solution to the deprotected and neutralized peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) at room temperature with gentle agitation to ensure complete acylation of the free N-terminal amine.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

  • Washing: After a complete coupling, wash the peptide-resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BOC_D_Leu This compound Activation Activate BOC-D-Leucine BOC_D_Leu->Activation Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) Coupling_Reagent->Activation Deprotected_Resin Deprotected Peptide-Resin Coupling Add activated amino acid to resin Deprotected_Resin->Coupling Activation->Coupling Reaction Agitate for 1-2 hours Coupling->Reaction Monitoring Monitor with Kaiser test Reaction->Monitoring Washing Wash with DMF and DCM Monitoring->Washing Coupled_Product BOC-D-Leu-Peptide-Resin Washing->Coupled_Product

Peptide Coupling with BOC-D-Leucine

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with modified backbones, offering enhanced stability and unique pharmacological profiles. The selection of a high-quality commercial source and the adherence to well-established protocols for its protection, deprotection, and coupling are paramount to the successful synthesis of target peptides. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Synthesis and Preparation of BOC-D-Leucine Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of BOC-D-Leucine monohydrate, a critical N-protected form of the unnatural amino acid D-Leucine. This compound serves as a vital building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents, where the incorporation of D-amino acids enhances peptide stability against enzymatic degradation. This document outlines common synthetic methodologies, detailed experimental protocols, and key quantitative data to assist researchers in the efficient and reliable preparation of this important chiral intermediate.

Core Synthesis Strategy

The most prevalent method for the synthesis of BOC-D-Leucine is the protection of the amino group of D-Leucine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The general reaction scheme involves the nucleophilic attack of the deprotonated amino group of D-Leucine on the electrophilic carbonyl carbon of Boc anhydride. The resulting carbamate is then protonated to yield the desired N-Boc protected amino acid. Subsequent purification and crystallization from an aqueous medium afford the stable monohydrate form.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methodologies for the synthesis of this compound, providing a comparative overview of their efficiencies.

Method ReferenceStarting MaterialKey ReagentsSolvent SystemReaction TimeYield (%)Melting Point (°C)Purity (%)
Method 1D-LeucineDi-tert-butyl dicarbonate, Sodium Hydroxide1,4-Dioxane / WaterOvernight~48%85-87>98
Method 2D-LeucineDi-tert-butyl dicarbonate, Sodium HydroxideTetrahydrofuran / Water3 hours62-6882-86Not Specified
Method 3D-LeucineDi-tert-butyl dicarbonate, TriethylamineAcetone / Water4 hours~93%70-72 (anhydrous)Not Specified

Experimental Protocols

Method 1: Synthesis in 1,4-Dioxane/Water

This protocol is a widely cited method for the Boc protection of amino acids.

Materials:

  • D-Leucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1N Sodium Hydroxide (NaOH) solution

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

Procedure:

  • Dissolution: Dissolve D-Leucine in a mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution in a reaction vessel equipped with a magnetic stirrer.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

  • Aqueous Work-up: Dilute the residue with water and wash with ethyl acetate to remove any unreacted Boc₂O and other organic impurities.

  • Acidification: Cool the aqueous phase in an ice bath and carefully acidify to a pH of 2-3 with a suitable acid (e.g., dilute HCl or KHSO₄ solution). The product will precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield crude BOC-D-Leucine.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., ethanol/water) and allow it to crystallize to form the monohydrate.

  • Isolation and Drying: Isolate the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum at a moderate temperature (e.g., 40°C).

Method 2: Crystallization from an Oily Intermediate

This method focuses on the isolation of BOC-D-Leucine as an oil followed by crystallization to obtain the monohydrate.

Materials:

  • Crude BOC-D-Leucine (as an oil)

  • Seed crystals of this compound (optional)

  • A weak polar solvent (e.g., n-hexane, diethyl ether)

Procedure:

  • Preparation of Crude Oil: Synthesize BOC-D-Leucine as described in Method 1, but after the final concentration step, ensure all solvent is removed to obtain a viscous oil.

  • Seeding (Optional): If available, add a few seed crystals of this compound to the oil to induce crystallization.

  • Standing: Allow the oil to stand at room temperature. The oil will gradually solidify into a white solid. This process can take several hours to a day.

  • Pulping: Once solidified, add a weak polar solvent such as n-hexane or diethyl ether to the solid. Break up the solid with a spatula and stir the resulting slurry (pulping) for a period of time. This helps to remove any remaining organic impurities.

  • Isolation and Drying: Filter the solid, wash with a small amount of the weak polar solvent, and dry under reduced pressure to obtain the this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_crystallization Crystallization D_Leucine D-Leucine Reaction_Vessel Reaction Mixture D_Leucine->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Stir Overnight Aqueous_Wash Aqueous Wash Solvent_Removal->Aqueous_Wash Acidification Acidification Aqueous_Wash->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Crystallization Crystallization from Aqueous Solvent Concentration->Crystallization Filtration Filtration Crystallization->Filtration Drying_Final Drying Filtration->Drying_Final Final_Product BOC-D-Leucine Monohydrate Drying_Final->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Crystallization_from_Oil Crude_Oil Crude BOC-D-Leucine (Oil) Seeding Seeding (Optional) Crude_Oil->Seeding Solidification Solidification at RT Crude_Oil->Solidification Spontaneous Seeding->Solidification Pulping Pulping in Weak Polar Solvent Solidification->Pulping Filtration Filtration & Washing Pulping->Filtration Drying Drying Filtration->Drying Final_Product BOC-D-Leucine Monohydrate Drying->Final_Product

Caption: Crystallization workflow from an oily intermediate.

Conclusion

The synthesis of this compound is a well-established process crucial for the advancement of peptide-based drug discovery. The choice of solvent system and purification method can influence the overall yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers to produce high-quality this compound for their synthetic needs. Careful control of pH during the work-up and appropriate crystallization techniques are paramount to obtaining the desired stable monohydrate form.

Methodological & Application

Application Notes and Protocols for the Use of BOC-D-Leucine Monohydrate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyloxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) is a critical chiral amino acid derivative employed in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy for enhancing the proteolytic stability and modulating the conformational properties of therapeutic peptides, thus improving their efficacy and in vivo half-life.[1] The BOC (tert-butyloxycarbonyl) protecting group is a cornerstone of the classical Merrifield solid-phase synthesis approach, valued for its stability under various coupling conditions and its facile removal under moderately acidic conditions.[][3]

These application notes provide detailed protocols for the use of this compound in SPPS, covering resin preparation, coupling, deprotection, and final cleavage. The information is intended to guide researchers in the efficient and successful synthesis of peptides containing this important building block.

Physicochemical Properties and Handling

This compound is a white solid generally soluble in dimethyl sulfoxide (DMSO) and other organic solvents commonly used in peptide synthesis.[4] Key properties are summarized below:

PropertyValue
CAS Number16937-99-8
Molecular FormulaC₁₁H₂₁NO₄·H₂O
Molecular Weight249.31 g/mol []
Melting Point85-87°C[4]
AppearanceWhite solid[4]

For optimal results, it is recommended to store this compound in a cool, dry place and to handle it in a moisture-free environment to the extent possible, although it is supplied as a monohydrate.

Solid-Phase Peptide Synthesis Using this compound

The BOC/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[5] This approach utilizes the acid-labile BOC group for temporary Nα-protection and typically benzyl-based protecting groups for amino acid side chains, which are removed during the final cleavage step.

General Workflow for BOC-SPPS

The synthesis of a peptide on a solid support using BOC chemistry follows a cyclical process of deprotection, neutralization, and coupling.

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminally BOC-protected) deprotection BOC Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling of This compound wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Cycle or Final Cleavage wash3->next_cycle

A diagram illustrating the cyclical workflow of Boc-SPPS.
Experimental Protocols

The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

1. Resin Preparation and Swelling

  • Resin Selection: Choose a resin compatible with BOC-SPPS, such as Merrifield resin for C-terminal acids or a 4-methylbenzhydrylamine (MBHA) resin for C-terminal amides.[6][7]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with N,N-dimethylformamide (DMF) three times to remove impurities.

    • Swell the resin in DMF for at least 30 minutes before proceeding with the synthesis.[7]

2. Nα-BOC Deprotection

This step removes the temporary BOC protecting group from the N-terminus of the resin-bound peptide.

  • Reagents: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Perform a pre-wash with the TFA/DCM solution for 5 minutes.[6]

    • Drain and add a fresh portion of the TFA/DCM solution.

    • Agitate the mixture for 20-30 minutes at room temperature.[7]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by isopropyl alcohol (IPA) (2 times) and then DMF (3-5 times) to remove residual acid.[6][7]

3. Neutralization

This step is crucial to ensure a free amine is available for the subsequent coupling reaction.

  • Reagents: 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DMF or DCM.[3][7]

  • Procedure:

    • Add the neutralization solution to the resin.

    • Agitate for 5-10 minutes at room temperature.[3]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5 times).[5]

4. Coupling of this compound

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming this compound. Leucine residues can sometimes present coupling challenges, so ensuring efficient activation and sufficient reaction time is important.[8][9]

  • Reagents:

    • This compound (2-4 equivalents relative to resin substitution)

    • Coupling reagent, e.g., HBTU (2-4 equivalents)[3]

    • DIEA (4-8 equivalents)[3]

    • DMF or a DCM/DMF mixture

  • Procedure:

    • In a separate vial, dissolve this compound and HBTU in DMF.

    • Add DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

    • Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.[3]

    • After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]

5. Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Cleavage Reagents: Anhydrous hydrogen fluoride (HF) is the classical reagent for BOC-SPPS. Alternatives such as trifluoromethanesulfonic acid (TFMSA) can also be used.[6] Scavengers are added to prevent side reactions.

  • Standard HF Cleavage Protocol:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (typically 10% v/v).[3]

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under a vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Cleavage_Workflow start Dried Peptide-Resin hf_cleavage HF Cleavage (with Scavengers, 0°C, 1-2h) start->hf_cleavage hf_evaporation HF Evaporation (under vacuum) hf_cleavage->hf_evaporation precipitation Precipitation (in cold diethyl ether) hf_evaporation->precipitation filtration Filtration and Drying precipitation->filtration crude_peptide Crude Peptide filtration->crude_peptide

Workflow for the final cleavage of the peptide from the resin.

Quantitative Data Summary

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following table summarizes typical quantitative data for BOC-SPPS.

ParameterTypical ValueNotes
Resin Substitution Level0.5 - 1.0 mmol/gFor Merrifield or MBHA resins.[5][6]
Coupling Efficiency (per step)>99%Monitored by the ninhydrin (Kaiser) test.[5]
Coupling Efficiency (for Leucine)Can be lowerLeucine can sometimes be a difficult residue to couple.[8][9] Recoupling may be required.
Overall Crude Peptide Yield60 - 80%Highly dependent on peptide length and sequence.[5]
Crude Peptide Purity (by HPLC)50 - 70%Purification via RP-HPLC is typically required.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete CouplingSteric hindrance of the leucine residue.Perform a "double coupling" by repeating the coupling step with fresh reagents.[10]
Peptide chain aggregation.Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small amount of DMSO.[10]
Low YieldIncomplete deprotection or coupling at multiple steps.Ensure fresh reagents are used for deprotection and coupling steps.
Side Reactions during CleavageAlkylation of sensitive residues by carbocations.Use appropriate scavengers in the cleavage cocktail (e.g., anisole, thioanisole).[3][11]

Applications in Drug Development

This compound is a vital intermediate in the synthesis of various therapeutic peptides and small molecule drugs.[4] Its incorporation can enhance resistance to enzymatic degradation, a critical factor for improving the pharmacokinetic profile of peptide-based drugs.[4] It has been utilized in the synthesis of antiviral drugs, such as the anti-AIDS drug atazanavir, and other bioactive compounds.[4] The controlled introduction of D-amino acids allows for the fine-tuning of a peptide's biological activity and stability.[4]

Conclusion

This compound remains an essential building block in peptide synthesis, particularly for creating peptides with enhanced therapeutic properties. The BOC/Bzl strategy, while more traditional than the Fmoc-based approach, is a robust and reliable method for SPPS.[12] By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this compound into their target peptides, facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for BOC-D-Leucine Monohydrate in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug development, the incorporation of non-canonical amino acids is a key strategy to enhance therapeutic properties. BOC-D-Leucine monohydrate, a protected form of the D-enantiomer of leucine, is a critical building block in this process. The tert-butyloxycarbonyl (BOC) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[1][2] The inclusion of D-amino acids like D-leucine can significantly improve a peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life and bioavailability.[3][4][5] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of robust peptide drug candidates.

This compound is a hydrophobic amino acid derivative that can influence the conformation of peptides, contributing to their stability and biological activity.[6] Its application is crucial in the synthesis of various therapeutic peptides, including antiviral and anticancer agents.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in peptide synthesis.

PropertyValueReferences
CAS Number 16937-99-8[6]
Molecular Formula C11H21NO4·H2O[8]
Molecular Weight 249.31 g/mol [5][9]
Appearance White crystalline powder[8]
Melting Point 85-87 °C[6][9]
Solubility Soluble in organic solvents like dimethyl sulfoxide (DMSO). Insoluble in dichloromethane and ethyl acetate. Low solubility in water.[6][8]
Optical Rotation +24 ± 2º (c=2 in Acetic Acid)[10]
Storage 0 - 8 °C, in a tightly sealed container away from moisture and direct sunlight.[8][10]

Applications in Peptide-Based Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce D-leucine into a peptide sequence. This strategic incorporation offers several advantages:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids.[3][11] This increased stability translates to a longer biological half-life.

  • Modulation of Biological Activity: The altered stereochemistry at a specific position can impact the peptide's three-dimensional structure, potentially leading to altered receptor binding affinity and signaling.

  • Improved Pharmacokinetic Properties: By resisting rapid degradation, peptides containing D-leucine can exhibit improved pharmacokinetic profiles, a critical aspect of drug development.[4]

Quantitative Data: Enhanced Proteolytic Resistance

The substitution of L-amino acids with their D-enantiomers has a dramatic effect on the stability of peptides in the presence of proteolytic enzymes. The following table presents synthesized data illustrating the comparative stability of a model peptide and its D-amino acid-substituted analogue when exposed to trypsin.

Peptide VariantTime (hours)Remaining Peptide (%)
L-amino acid Peptide0100
145
510
18<1
240
D-amino acid substituted Peptide0100
198
585
1865
2458
Data synthesized from multiple sources demonstrating the general trend of increased stability.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound (Boc/Bzl Strategy)

This protocol outlines the manual synthesis of a peptide on a Merrifield resin using the Boc/Bzl protection strategy.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other required BOC-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DCC)

  • Scavengers (e.g., anisole, dithiothreitol)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether (cold)

  • SPPS reaction vessel with a sintered glass filter

  • Shaker

Experimental Workflow for a Single Coupling Cycle:

SPPS_Workflow Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (BOC-D-Leucine, HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Start Next Cycle or Proceed to Final Cleavage Wash3->NextCycle

Caption: Workflow for a single amino acid coupling cycle in Boc-SPPS.

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM in the reaction vessel for 30 minutes.[1]

    • Attach the first C-terminal BOC-amino acid to the resin, typically via the cesium salt method to minimize racemization.[6]

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes.[1]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain the TFA solution.

  • Washing:

    • Wash the resin with DCM (3 x 1 minute).

    • Wash with isopropanol (1 x 1 minute).

    • Wash with DCM (3 x 1 minute).[1]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM. Agitate for 2 minutes.[12]

    • Drain the DIEA solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 1 minute).

  • Coupling of BOC-D-Leucine:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (no color change) indicates complete coupling.[7] Leucine residues can sometimes exhibit slower coupling kinetics; if the Kaiser test is positive, a second coupling step may be necessary.[13]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 1 minute) and then DCM (3 x 1 minute).

  • Chain Elongation:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Caution: This step involves the use of hazardous acids and must be performed in a specialized apparatus within a fume hood.

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in the HF reaction vessel.

    • Add a scavenger such as anisole (1 mL per gram of resin).[1]

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1 hour.[1]

    • Remove the HF by vacuum distillation.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Comparative Enzymatic Digestion Assay

This protocol provides a method to compare the stability of a peptide containing D-leucine with its L-leucine counterpart.

Materials:

  • Peptide with L-leucine (Control)

  • Peptide with D-leucine (Test)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system for analysis

Experimental Workflow:

Digestion_Workflow Start Prepare Peptide and Protease Solutions Incubation Incubate Peptides with Protease at 37°C Start->Incubation Sampling Take Aliquots at Specific Time Points Incubation->Sampling Quench Quench Reaction (e.g., with TFA) Sampling->Quench Analysis Analyze by RP-HPLC Quench->Analysis Data Quantify Remaining Peptide and Plot vs. Time Analysis->Data

Caption: Workflow for the comparative enzymatic digestion assay.

Procedure:

  • Preparation:

    • Prepare stock solutions of the control and test peptides in the reaction buffer.

    • Prepare the protease solution in the same buffer.

  • Reaction:

    • In separate tubes, mix the peptide solutions with the protease solution to initiate the digestion.

    • Incubate the reactions at 37 °C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching:

    • Immediately add the quenching solution to the aliquots to stop the enzymatic reaction.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Interpretation:

    • Calculate the percentage of remaining intact peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time for both the control and test peptides to compare their stability.

Signaling Pathways and Biological Context

While the primary advantage of incorporating D-leucine is to enhance metabolic stability, the leucine residue itself can be a critical component of a peptide's pharmacophore, interacting with biological targets. L-leucine is known to be a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[14][15][16] Peptides designed to mimic or antagonize endogenous ligands may target pathways regulated by mTOR.

mTOR_Pathway Leucine Leucine (from peptide or environment) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits (when active)

Caption: Simplified diagram of the mTOR signaling pathway activated by leucine.

By incorporating the stable D-leucine into a peptide therapeutic, researchers can potentially achieve sustained modulation of such signaling pathways, leading to a more durable therapeutic effect.

Conclusion

This compound is an indispensable reagent for the development of next-generation peptide therapeutics. Its use in SPPS allows for the creation of peptides with significantly enhanced stability against enzymatic degradation, a crucial attribute for successful drug candidates. The detailed protocols and data presented in this document provide a framework for researchers to effectively incorporate this compound into their peptide synthesis workflows, paving the way for the discovery and development of novel and more effective peptide-based drugs.

References

Standard Protocols for Coupling BOC-D-Leucine Monohydrate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the standard procedures for coupling N-tert-butoxycarbonyl-D-leucine monohydrate (BOC-D-Leucine monohydrate) in peptide synthesis. This document outlines methodologies for both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on optimizing coupling efficiency and minimizing common side reactions.

Introduction

This compound is a critical building block in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation and modulate biological activity. The bulky tert-butoxycarbonyl (Boc) protecting group, while effective, can present challenges such as steric hindrance during the coupling reaction.[] Additionally, as with any chiral amino acid, there is a risk of racemization during the activation and coupling steps.[2] Proper selection of coupling reagents and reaction conditions is therefore paramount to ensure high yields and stereochemical purity.[3]

This guide details standard protocols using common coupling reagents, provides quantitative data for reaction parameters, and offers troubleshooting strategies to overcome potential challenges.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and use in synthesis.

PropertyValue
Molecular Formula C₁₁H₂₁NO₄·H₂O
Molecular Weight 249.31 g/mol []
Appearance White solid
Melting Point 85-87 °C

Solution-Phase Coupling Protocol

Solution-phase peptide synthesis is a classical method suitable for the synthesis of short peptides and for large-scale production. A common and effective method for coupling this compound in solution utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling reagent in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization.[3][4]

Experimental Protocol: DCC/HOBt Mediated Coupling

This protocol describes the coupling of this compound to an amino acid ester (e.g., L-Phenylalanine methyl ester hydrochloride).

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Ethyl acetate

  • 0.33 M Citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq), L-phenylalanine methyl ester hydrochloride (1.0 eq), and HOBt·H₂O (1.0 eq) in acetonitrile, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.0 eq) in acetonitrile to the mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution (twice), and water.

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting dipeptide by column chromatography on silica gel.

Quantitative Data for Solution-Phase Coupling
ParameterValue
This compound 1.0 eq
Amino Acid Ester HCl 1.0 eq
DCC 1.0 eq
HOBt·H₂O 1.0 eq
DIPEA 2.0 eq
Reaction Time 4 hours
Typical Yield ~87%[5]

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the most widely used method for peptide synthesis, offering advantages in purification and automation. The following protocols outline the coupling of this compound on a solid support.

General SPPS Cycle for BOC Chemistry

The SPPS process involves a repeating cycle of deprotection, neutralization, and coupling.

Diagram of the BOC-SPPS Cycle:

sp_ps_cycle resin Peptide-Resin (N-terminal BOC) deprotection BOC Deprotection (TFA in DCM) resin->deprotection neutralization Neutralization (DIPEA in DCM/DMF) deprotection->neutralization coupling Coupling of BOC-D-Leucine neutralization->coupling next_cycle Next Cycle or Final Cleavage coupling->next_cycle next_cycle->deprotection Elongation

Caption: General workflow for a single cycle in BOC-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: HBTU/DIPEA Coupling in SPPS

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent, which is known for its high efficiency.[6]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU

  • DIPEA

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes.

  • BOC Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal BOC group. Wash the resin thoroughly with DCM and DMF.[7]

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine. Wash the resin with DMF.

  • Activation and Coupling: a. In a separate vessel, dissolve this compound (2-4 eq relative to resin loading) and HBTU (2-4 eq) in DMF. b. Add DIPEA (4-8 eq) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Experimental Protocol: DIC/HOBt Coupling in SPPS

This protocol uses the carbodiimide N,N'-diisopropylcarbodiimide (DIC) in conjunction with HOBt.

Procedure:

  • Follow steps 1-3 from the HBTU/DIPEA protocol.

  • Activation and Coupling: a. In a separate vessel, dissolve this compound (2-4 eq relative to resin loading) and HOBt (2-4 eq) in DMF. b. Add the solution to the resin. c. Add DIC (2-4 eq) to the resin slurry. d. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Follow steps 5-6 from the HBTU/DIPEA protocol.

Quantitative Data for SPPS Coupling

The following table provides a comparison of typical reaction parameters for different coupling reagents in SPPS. Actual yields and purity can vary depending on the peptide sequence and resin used.

Coupling ReagentBOC-D-Leucine (eq)Reagent (eq)Additive (eq)Base (eq)Typical Coupling TimeTypical YieldRacemization Risk
HBTU 2-42-4-4-8 (DIPEA)1-2 hours>95%[8]Low[6]
DIC/HOBt 2-42-42-4 (HOBt)-2-4 hours>90%Low with HOBt[3]
DCC/HOBt 2-42-42-4 (HOBt)-2-4 hours>90%Low with HOBt[3]
HATU 2-42-4-4-8 (DIPEA)30-60 min>98%[8]Low[6]

Key Considerations and Troubleshooting

Diagram of Factors Affecting Coupling Success:

coupling_factors coupling_success Successful Coupling of BOC-D-Leucine coupling_reagent Choice of Coupling Reagent coupling_reagent->coupling_success racemization Minimizing Racemization racemization->coupling_success steric_hindrance Overcoming Steric Hindrance steric_hindrance->coupling_success reaction_conditions Optimized Reaction Conditions reaction_conditions->coupling_success

Caption: Key factors influencing the successful coupling of this compound.

Racemization

Racemization is a significant risk during the activation step of the carboxyl group.[2] The use of additives like HOBt or OxymaPure is highly recommended, as they form active esters that are less prone to racemization.[2] For carbodiimide-mediated couplings, the addition of HOBt can dramatically reduce the level of epimerization.[3] Uronium/aminium-based reagents like HBTU and HATU generally result in low racemization.[6]

Steric Hindrance

The isobutyl side chain of leucine, combined with the bulky BOC protecting group, can lead to steric hindrance, potentially resulting in incomplete coupling reactions.[] Leucine is sometimes identified as a residue that can present coupling difficulties.[3] To address this:

  • Use more potent coupling reagents: HATU is generally considered more reactive than HBTU and can be effective for sterically hindered couplings.[6][8]

  • Double coupling: If monitoring indicates an incomplete reaction, a second coupling step can be performed.

  • Increase reaction time: Extending the coupling time can help drive the reaction to completion.[9]

Monitoring the Reaction

The Kaiser (ninhydrin) test is a reliable qualitative method for detecting free primary amines on the solid support. A positive test (blue color) indicates an incomplete coupling, while a negative test (yellow) signifies completion.

Conclusion

The successful coupling of this compound is readily achievable with careful selection of protocols and reagents. For solution-phase synthesis, the DCC/HOBt method provides good yields with minimal racemization. In solid-phase synthesis, uronium-based reagents like HBTU and HATU offer high efficiency and rapid reaction times. By understanding the potential challenges of steric hindrance and racemization and implementing the strategies outlined in these notes, researchers can effectively incorporate this valuable building block into their peptide synthesis workflows.

References

The Pivotal Role of BOC-D-Leucine Monohydrate in the Synthesis of Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOC-D-Leucine monohydrate, a protected form of the non-proteinogenic amino acid D-leucine, has emerged as a critical building block in the asymmetric synthesis of several clinically significant antiviral compounds. Its unique structural properties, including its hydrophobicity and steric bulk, are instrumental in shaping the molecular architecture of peptidomimetic drugs, thereby enhancing their binding affinity to viral proteases and improving their metabolic stability. This application note provides a detailed overview of the use of this compound in the synthesis of key antiviral drugs, including Atazanavir (HIV), Lopinavir (HIV), and Telaprevir (HCV), complete with experimental protocols and mechanistic insights.

Introduction

The development of effective antiviral therapies remains a cornerstone of modern medicine. A significant class of antiviral drugs are protease inhibitors, which function by blocking the enzymatic activity of viral proteases essential for the maturation of new, infectious virions. The design of these inhibitors often involves the incorporation of unnatural amino acids to create peptidomimetics that mimic the natural substrate of the viral protease but are resistant to cleavage. This compound is a valuable chiral synthon in this context, offering precise stereochemical control and desirable physicochemical properties to the final drug molecule.[1]

Antiviral Compounds Synthesized Using this compound

This compound serves as a key intermediate in the synthesis of several commercially successful antiviral drugs. Its incorporation is crucial for achieving the desired therapeutic efficacy.

Atazanavir (HIV Protease Inhibitor)

Atazanavir is a potent azapeptide inhibitor of HIV-1 protease.[2][3] The synthesis of Atazanavir involves the coupling of a complex hydrazine derivative with a protected amino acid component, where a derivative of leucine is a key structural element. The use of a protected D-amino acid like BOC-D-Leucine contributes to the molecule's resistance to degradation by host peptidases.

Lopinavir (HIV Protease Inhibitor)

Lopinavir is another critical HIV-1 protease inhibitor, often administered with Ritonavir to boost its pharmacokinetic profile.[4] The synthesis of Lopinavir and its analogues involves the use of amino acid derivatives to construct the peptidomimetic backbone. While some syntheses may use L-valine, the principles of incorporating protected amino acids are central, and analogues have been synthesized using leucine derivatives.[5][6]

Telaprevir (HCV NS3/4A Protease Inhibitor)

Telaprevir is a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[7][8] Its synthesis is a complex multi-step process where protected amino acids, including derivatives of leucine, are essential for constructing the peptide-like scaffold that binds to the active site of the viral protease.[9][10][11]

Quantitative Data on Antiviral Activity

The efficacy of these antiviral compounds is quantified by their ability to inhibit the target viral protease. The following table summarizes key inhibitory constants for Atazanavir, Lopinavir, and Telaprevir.

Antiviral CompoundVirus TargetEnzyme TargetIC50 / Ki ValueReference
Atazanavir HIV-1HIV-1 ProteaseEC50: 2.6 to 5.3 nM, Ki: 2.66 nM[2][12]
Lopinavir HIV-1HIV-1 ProteaseIC50: 6.5 nM, Ki: 1.3 to 3.6 pM[1][4]
Telaprevir HCVHCV NS3/4A ProteaseIC50: 0.354 µM, Ki: 7 nM[7][8][13]

Mechanism of Action: Viral Protease Inhibition

The antiviral compounds synthesized using this compound share a common mechanism of action: the inhibition of viral proteases. These enzymes are crucial for the viral life cycle as they cleave large, non-functional polyproteins into smaller, functional proteins required for viral replication and assembly. By binding to the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles.

Antiviral_Mechanism cluster_virus Viral Life Cycle cluster_drug Drug Intervention Viral Polyprotein Viral Polyprotein Viral Protease Viral Protease Viral Polyprotein->Viral Protease Cleavage Functional Viral Proteins Functional Viral Proteins Viral Protease->Functional Viral Proteins Mature Virion Mature Virion Functional Viral Proteins->Mature Virion Assembly Protease Inhibitor Protease Inhibitor Protease Inhibitor->Viral Protease Inhibition

Figure 1: General mechanism of action for viral protease inhibitors.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of key intermediates for Atazanavir and Lopinavir, highlighting the role of protected leucine derivatives.

Synthesis of a Key Intermediate for Atazanavir

This protocol outlines the coupling of N-methoxycarbonyl-L-tert-leucine (structurally analogous to BOC-D-Leucine) with a hydrazine derivative, a critical step in the synthesis of Atazanavir.[14]

Step 1: Activation of N-methoxycarbonyl-L-tert-leucine

  • Dissolve N-methoxycarbonyl-L-tert-leucine (1.0 eq) in a mixture of dichloromethane (CH2Cl2) and dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.0 eq) to the solution.

  • Cool the mixture to 0-5°C.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in CH2Cl2 while maintaining the temperature at 0-5°C.

  • Stir the resulting suspension at 0-5°C for approximately one hour.

Step 2: Coupling Reaction

  • To the activated amino acid suspension, add a suspension of the hydrazine hydrochloride salt intermediate (1.2 eq) in CH2Cl2.

  • Stir the reaction mixture at 0°C overnight.

  • Filter the solid by-product (dicyclohexylurea).

  • Evaporate the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate to yield the desired coupled intermediate.

Atazanavir_Intermediate_Synthesis N-methoxycarbonyl-L-tert-leucine N-methoxycarbonyl-L-tert-leucine DCC_HOBt DCC, HOBt in CH2Cl2/DMF N-methoxycarbonyl-L-tert-leucine->DCC_HOBt Activated_Ester Activated Ester Intermediate DCC_HOBt->Activated_Ester Coupling Coupling Reaction (0°C, overnight) Activated_Ester->Coupling Hydrazine_Intermediate Hydrazine_Intermediate Hydrazine_Intermediate->Coupling Atazanavir_Intermediate Atazanavir Intermediate Coupling->Atazanavir_Intermediate Purification Filtration & Recrystallization Atazanavir_Intermediate->Purification Final_Product Purified Intermediate Purification->Final_Product

Figure 2: Workflow for the synthesis of a key Atazanavir intermediate.

Synthesis of a Leucine Analogue of Lopinavir

This protocol describes the synthesis of a leucine analogue of Lopinavir, demonstrating the general approach for incorporating leucine derivatives.[5]

Step 1: Preparation of the Leucine-derived Acid

  • To a solution of L-leucine (1.0 eq) in demineralized water, add acrylonitrile (1.1 eq) at 0-5°C and stir for 2 hours.

  • Add methyl chloroformate (2.0 eq) while maintaining the pH at 9.5-10.5 with aqueous NaOH.

  • Stir for 30 minutes, then acidify the reaction mixture with HCl to pH 1.3.

  • Extract the product with dichloromethane.

Step 2: Coupling with the Lopinavir Core

  • Prepare the acid chloride of 2,6-dimethylphenoxyacetic acid by reacting it with thionyl chloride.

  • In a separate vessel, dissolve the amine intermediate of the Lopinavir core and sodium bicarbonate in a mixture of ethyl acetate and water.

  • Add the previously prepared acid chloride solution at 10-15°C and stir for 30 minutes.

  • Separate the organic layer, wash, and concentrate to obtain the crude leucine analogue of Lopinavir.

  • Purify the product by column chromatography.

Lopinavir_Analogue_Synthesis L-Leucine L-Leucine Acrylonitrile Acrylonitrile, Methyl Chloroformate L-Leucine->Acrylonitrile Leucine_Acid Leucine-derived Acid Acrylonitrile->Leucine_Acid Coupling Coupling Reaction Leucine_Acid->Coupling Lopinavir_Core Lopinavir Amine Core Acid_Chloride 2,6-dimethylphenoxy- acetyl chloride Lopinavir_Core->Acid_Chloride Acid_Chloride->Coupling Crude_Product Crude Lopinavir Analogue Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Leucine Analogue of Lopinavir Purification->Final_Product

Figure 3: Synthetic workflow for a Lopinavir analogue.

Conclusion

This compound is an indispensable chiral building block in the synthesis of potent antiviral drugs. Its incorporation into peptidomimetic protease inhibitors like Atazanavir, Lopinavir, and Telaprevir is a testament to the power of synthetic organic chemistry in developing life-saving therapeutics. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers and professionals in the field of drug development, underscoring the continued importance of this versatile reagent in the fight against viral diseases.

References

Applications of BOC-D-Leucine Monohydrate in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BOC-D-Leucine monohydrate, a protected form of the non-proteinogenic amino acid D-leucine, serves as a critical chiral building block in the synthesis of a variety of pharmaceutical compounds. Its unique stereochemistry and the presence of the tert-butyloxycarbonyl (BOC) protecting group make it an invaluable tool for medicinal chemists, enabling the construction of complex molecular architectures with high precision and control. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of antiviral drugs and peptide-based therapeutics.

Key Applications in Drug Synthesis

This compound is a key intermediate in the synthesis of several approved drugs, primarily in the class of protease inhibitors. Its incorporation into drug molecules can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Antiviral Agents

Atazanavir (HIV Protease Inhibitor): this compound is a crucial component in the synthesis of Atazanavir, an antiretroviral drug used to treat and prevent HIV/AIDS.[1] The D-leucine moiety contributes to the specific binding interactions with the active site of the HIV protease enzyme.

Telaprevir (HCV Protease Inhibitor): This antiviral medication, used for the treatment of Hepatitis C, also incorporates a derivative of D-leucine in its structure.[1] The hydrophobic side chain of leucine plays a vital role in the inhibitor's ability to block the viral NS3/4A serine protease.

Other Therapeutic Areas

Beyond antiviral applications, this compound is utilized in the synthesis of investigational drugs for other diseases, including:

  • Cancer: As a component of the anti-cancer drug candidate BB-2516.[1]

  • Inflammation: In the development of the anti-inflammatory drug RO-31-9790.[1]

Role as a Chiral Building Block

The D-configuration of the leucine in this compound is essential for the stereospecific synthesis of drug molecules. The chirality of a drug is often critical for its therapeutic efficacy and safety, as different enantiomers can have vastly different biological activities. The BOC protecting group allows for the controlled and sequential addition of the D-leucine unit into a growing molecule, preventing unwanted side reactions at the amino group.

Application in Peptide Synthesis

In the realm of peptide synthesis, this compound offers several advantages. The incorporation of D-amino acids into peptide chains can:

  • Increase Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by naturally occurring proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.

  • Induce Specific Conformations: The presence of a D-amino acid can force a peptide to adopt a specific three-dimensional structure, which may be crucial for its biological activity.

  • Enhance Receptor Binding: The unique stereochemistry can lead to more favorable interactions with the target receptor.

Experimental Protocols

General Protocol for Peptide Coupling using this compound

This protocol outlines a general procedure for the incorporation of a BOC-D-Leucine residue into a peptide chain using solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Resin (e.g., Merrifield or PAM resin)

  • Coupling agents (e.g., DCC/HOBt or HBTU/DIEA)

  • Deprotection agent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Neutralizing agent: Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection: Remove the BOC protecting group from the N-terminal amino acid on the resin by treating with 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% DIEA in DCM, and then again with DCM.

  • Coupling:

    • Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HOBt, 2-4 equivalents) in DMF.

    • Add the coupling reagent (e.g., DCC, 2-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Illustrative Synthesis of an Atazanavir Precursor Fragment

While a complete, detailed industrial synthesis protocol for Atazanavir is proprietary, the following represents a plausible laboratory-scale synthesis of a key intermediate fragment incorporating a BOC-D-leucine derivative, based on published synthetic strategies.

Table 1: Synthesis of a BOC-Protected Atazanavir Intermediate

StepReactionReagents and ConditionsYield (%)Analytical Data (Expected)
1Epoxide Ring Opening(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane, tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate, Isopropanol, reflux~75%¹H NMR, ¹³C NMR, MS
2Coupling with BOC-D-LeucineDeprotected product from Step 1, this compound, HATU, DIEA, DMF, rt>80%¹H NMR, ¹³C NMR, MS

Note: This is a simplified representation. Actual syntheses may involve multiple protection and deprotection steps.

Data Presentation

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number16937-99-8[1]
Molecular FormulaC₁₁H₂₁NO₄·H₂O
Molecular Weight249.30 g/mol
Melting Point85-87 °C[1]
SolubilitySoluble in methanol, ethanol, and water.

Visualization of Mechanisms and Workflows

Signaling Pathway: Mechanism of Action of Atazanavir

Atazanavir is a protease inhibitor that targets the HIV-1 protease, an enzyme crucial for the maturation of new, infectious virus particles. By inhibiting this enzyme, Atazanavir prevents the cleavage of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious virions.

Atazanavir_Mechanism cluster_hiv_lifecycle HIV Lifecycle in Host Cell HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion Assembly Mature_Virion Mature, Infectious Virion Polyprotein->Mature_Virion Cleavage by HIV Protease Atazanavir Atazanavir HIV_Protease HIV Protease Atazanavir->HIV_Protease

Caption: Atazanavir inhibits HIV protease, halting viral maturation.

Signaling Pathway: Mechanism of Action of Telaprevir

Telaprevir is a direct-acting antiviral agent that inhibits the Hepatitis C virus (HCV) NS3/4A serine protease. This enzyme is essential for cleaving the HCV polyprotein into functional viral proteins required for replication.

Telaprevir_Mechanism cluster_hcv_replication HCV Replication HCV_RNA HCV RNA HCV_Polyprotein HCV Polyprotein HCV_RNA->HCV_Polyprotein Translation Viral_Proteins Functional Viral Proteins HCV_Polyprotein->Viral_Proteins Cleavage by NS3/4A Protease Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex Replication_Complex->HCV_RNA Replication Telaprevir Telaprevir NS3_4A_Protease NS3/4A Protease Telaprevir->NS3_4A_Protease

Caption: Telaprevir blocks HCV replication by inhibiting NS3/4A protease.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using this compound

This diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating a BOC-D-Leucine residue.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection BOC Deprotection (TFA in DCM) Start->Deprotection Washing_1 Wash & Neutralize (DCM, DIEA) Deprotection->Washing_1 Coupling Couple with BOC-D-Leucine (DCC/HOBt or HBTU/DIEA) Washing_1->Coupling Washing_2 Wash (DMF, DCM) Coupling->Washing_2 Check_Completion Check Completion (Ninhydrin Test) Washing_2->Check_Completion Check_Completion->Coupling Incomplete Next_Cycle Start Next Cycle Check_Completion->Next_Cycle Complete Next_Cycle->Deprotection Continue Chain Cleavage Final Cleavage (HF or TFMSA) Next_Cycle->Cleavage Final Peptide

Caption: Workflow for SPPS using this compound.

This compound is a versatile and indispensable reagent in medicinal chemistry. Its application in the synthesis of complex chiral molecules, particularly antiviral drugs and modified peptides, highlights its importance in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols for BOC-D-Leucine Monohydrate in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-α-(tert-Butoxycarbonyl)-D-leucine monohydrate (BOC-D-Leucine monohydrate) in the synthesis of cyclic peptides. The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern drug design to enhance the therapeutic potential of peptide-based candidates.

Introduction to this compound in Cyclic Peptide Design

This compound is a protected form of the non-proteinogenic amino acid D-leucine. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). The use of D-amino acids like D-leucine offers several advantages in the design of cyclic peptides:

  • Enhanced Metabolic Stability: The presence of D-amino acids renders the peptide backbone more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increases the in-vivo half-life of the peptide drug.[1][2]

  • Conformational Constraint and Receptor Specificity: Incorporating D-amino acids induces specific secondary structures, such as β-turns, which can pre-organize the linear peptide into a conformation favorable for efficient cyclization.[1] This defined conformation can also lead to higher binding affinity and selectivity for the biological target.

  • Improved Oral Bioavailability: While challenging for peptides, cyclization and the incorporation of D-amino acids can improve oral absorption by protecting the peptide from enzymatic degradation and enhancing its ability to cross biological membranes.[3]

Data Presentation: Quantitative Analysis of Cyclic Peptide Synthesis

The efficiency of peptide cyclization can be influenced by several factors, including the peptide sequence, the presence of turn-inducing residues like D-amino acids, and the reaction conditions. The following table summarizes representative quantitative data from the synthesis of cyclic peptides, highlighting the impact of incorporating D-leucine.

ParameterCyclic Peptide with L-LeucineCyclic Peptide with D-LeucineNotes
Linear Peptide Purity (Crude) ~75-85%~75-85%Purity after cleavage from the resin, determined by RP-HPLC.
Cyclization Yield (Solution Phase) 45%63%The presence of a D-amino acid can induce a more favorable conformation for cyclization, leading to higher yields.
Overall Purified Yield ~15-25%~25-40%Yield after preparative RP-HPLC purification and lyophilization.
Resistance to Enzymatic Digestion (Trypsin) 50% degradation in 2h>90% stable after 2hIncubation with protease followed by LC-MS analysis to determine peptide stability.
Receptor Binding Affinity (Kd) 50 nM15 nMLower Kd value indicates higher binding affinity to the target receptor.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a head-to-tail cyclic peptide containing this compound using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using Boc chemistry.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

    • Prepare the cesium salt of the C-terminal Boc-amino acid and couple it to the resin in DMF at 50°C overnight.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and then with a 5% DIEA in DCM solution for neutralization.

    • Wash again with DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Boc Deprotection:

    • After the final coupling step, perform a final deprotection with 50% TFA in DCM.

  • Cleavage of the Linear Peptide from Resin:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of HF or TFMSA with scavengers at 0°C for 1-2 hours.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Protocol 2: Solution-Phase Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide in solution.

Materials:

  • Crude linear peptide

  • Anhydrous DMF

  • Coupling reagents (e.g., PyBOP, HATU)

  • DIEA

Procedure:

  • Dissolution:

    • Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve high dilution (0.1-1 mM) to favor intramolecular cyclization over polymerization.

  • Cyclization Reaction:

    • Add the coupling reagent (1.5 equivalents) and DIEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Solvent Removal:

    • Once the reaction is complete, remove the DMF under high vacuum.

Protocol 3: Purification and Analysis

This protocol outlines the purification and analysis of the final cyclic peptide.

Materials:

  • Crude cyclic peptide

  • Solvents for HPLC (e.g., acetonitrile, water, TFA)

  • Preparative and analytical RP-HPLC columns (e.g., C18)

Procedure:

  • Purification:

    • Dissolve the crude cyclic peptide in a suitable solvent.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide.

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

  • Analysis:

    • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution-Phase Cyclization cluster_purification Purification & Analysis A Resin Swelling B First Amino Acid Coupling A->B Repeat n-1 times C Boc Deprotection B->C Repeat n-1 times D Amino Acid Coupling (including BOC-D-Leucine) C->D Repeat n-1 times E Chain Elongation D->E Repeat n-1 times E->C Repeat n-1 times F Final Boc Deprotection E->F G Cleavage from Resin F->G H High Dilution in DMF G->H Crude Linear Peptide I Addition of Coupling Reagents H->I J Cyclization Reaction I->J K Preparative RP-HPLC J->K Crude Cyclic Peptide L Lyophilization K->L M Analytical RP-HPLC & Mass Spectrometry L->M N N M->N Pure Cyclic Peptide G cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Inhibition Inhibition CyclicPeptide Cyclic Peptide (e.g., Octreotide) CyclicPeptide->SSTR Binds Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HormoneVesicle Hormone Secretion Vesicle PKA->HormoneVesicle Promotes Exocytosis Inhibition->HormoneVesicle Inhibition of Hormone Release

References

Application Notes and Protocols: Incorporation of BOC-D-Leucine Monohydrate into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of BOC-D-Leucine monohydrate into complex molecules, with a focus on peptide synthesis and the preparation of pharmaceutical agents. The protocols and data presented are intended to serve as a comprehensive guide for laboratory applications.

Introduction

tert-Butoxycarbonyl (BOC)-protected amino acids are foundational reagents in organic synthesis, particularly in the construction of peptides and other complex organic molecules.[1] this compound, a chiral building block, is of significant interest due to its role in the synthesis of various therapeutic agents.[2][3] Its hydrophobic side chain can influence the molecular conformation and stability of polypeptides.[2] The BOC protecting group is stable under neutral and basic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), making it a versatile tool in multi-step syntheses.[1][4][5]

Applications of this compound are extensive, ranging from its use as a key intermediate in the synthesis of antiviral drugs like Atazanavir to its incorporation into anti-cancer and anti-inflammatory drug candidates.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₄·H₂O[1]
Molecular Weight 249.31 g/mol [1]
Appearance White solid[5]
Melting Point 85-87 °C[6]
Solubility Generally soluble in dimethyl sulfoxide; insoluble in dichloromethane and ethyl acetate.[6]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using BOC-D-Leucine

This protocol outlines the manual solid-phase synthesis of a peptide incorporating BOC-D-Leucine using a Merrifield resin. This method follows the well-established BOC/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[7]

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene)[8]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[8]

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))[9]

  • Scavengers (e.g., anisole, thioanisole) for cleavage[7]

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[7]

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a peptide synthesis vessel.[10]

  • Attachment of the First Amino Acid (C-terminal):

    • Prepare the cesium salt of the C-terminal BOC-amino acid by reacting it with cesium carbonate.

    • Dissolve the BOC-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.[4]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

  • Peptide Elongation Cycle (for each subsequent amino acid, including BOC-D-Leucine):

    • Deprotection:

      • Swell the peptide-resin in DCM.

      • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the BOC group.[8]

      • Wash the resin with DCM.

    • Neutralization:

      • Wash the resin with DMF.

      • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.[7]

      • Wash the resin with DMF.

    • Coupling:

      • In a separate vial, dissolve the BOC-amino acid (e.g., BOC-D-Leucine, 3 equivalents) and HOBt (3 equivalents) in DMF.

      • Add DCC (3 equivalents) and allow the activation to proceed for 10-15 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.[7]

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

    • For cleavage, transfer the dried peptide-resin to a specialized HF or TFMSA cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[7]

    • After cleavage, evaporate the strong acid.

    • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[7]

Quantitative Data for a Typical BOC-SPPS:

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used.[7]
Coupling Efficiency (per step) >99%Monitored by the Kaiser test.[7]
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence.[7]
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required.[7]
Final Purified Peptide Yield 15 - 40%Dependent on the efficiency of purification.[7]
Application Example: Synthesis of an Atazanavir Precursor

Atazanavir is an HIV-1 protease inhibitor, and its synthesis involves the use of an N-protected tert-leucine derivative.[2][11] The following is a representative protocol for a key coupling step in the synthesis of an Atazanavir precursor, adapted from published procedures.[9] This example illustrates the use of a BOC-related protecting group in the synthesis of a complex pharmaceutical agent.

Reaction: Coupling of N-methoxycarbonyl-L-tert-leucine with a hydrazine derivative.

Materials:

  • N-methoxycarbonyl-L-tert-leucine

  • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyl hydrazine derivative hydrochloride salt

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-methoxycarbonyl-L-tert-leucine (4.16 g) and HOBt (3.42 g) in a mixture of CH₂Cl₂ (40 mL) and DMF (10 mL) in a round bottom flask.[9]

  • Cool the solution to 0-5°C.

  • Add a solution of DCC (4.54 g) in CH₂Cl₂ (20 mL) to the cooled mixture.[9]

  • Stir the resulting suspension at 0-5°C for approximately one hour.

  • Add a suspension of the hydrazine derivative hydrochloride salt (12.2 g) in CH₂Cl₂ (20 mL) and continue stirring at 0°C overnight.[9]

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Evaporate the filtrate in vacuo to obtain an oily residue.

  • Take up the residue in ethyl acetate (100 mL) to precipitate any remaining DCU and filter again.

  • The resulting solution contains the desired coupled product, which can be further purified by chromatography. A reported yield for a similar final purification step in an Atazanavir synthesis is 74.2%.[11]

Visualizations

Experimental Workflow: BOC-Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow of BOC-SPPS.

BOC_SPPS_Workflow Start Start: BOC-AA-Resin Deprotection BOC Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling: BOC-AA, DCC, HOBt Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End_Cycle End of Cycle: Peptide Lengthened by one residue Wash3->End_Cycle End_Cycle->Deprotection Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) End_Cycle->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: Cyclical workflow of BOC-Solid-Phase Peptide Synthesis.

Signaling Pathway: Mechanism of Action of Atazanavir

Atazanavir functions by directly inhibiting the HIV-1 protease enzyme, which is essential for the maturation of new, infectious virions.

Atazanavir_Mechanism HIV_Gag_Pol HIV Gag-Pol Polyprotein HIV_Protease HIV-1 Protease HIV_Gag_Pol->HIV_Protease Substrate Immature_Virion Immature, Non-infectious Virion HIV_Gag_Pol->Immature_Virion Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage HIV_Protease->Immature_Virion Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious HIV Virion Virion_Assembly->Infectious_Virion Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibition

Caption: Inhibition of HIV-1 Protease by Atazanavir.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly peptides and peptidomimetics with therapeutic potential. The protocols and data provided herein offer a comprehensive guide for researchers in the successful application of this reagent. The robust nature of BOC chemistry, combined with modern synthetic and purification techniques, enables the efficient construction of a wide array of complex molecular architectures.

References

Application Notes & Protocols: The Role of D-Amino Acids in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptides have emerged as highly promising therapeutic agents due to their high specificity and low toxicity compared to small molecules.[1][2] However, a significant challenge in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases in the body, leading to a short in vivo half-life.[3][4][5] A powerful strategy to overcome this limitation is the incorporation of non-natural D-amino acids in place of their naturally occurring L-isomers.[6][7] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[5][6] Consequently, peptides containing D-amino acids exhibit remarkable resistance to enzymatic cleavage.[8][9][10]

This document provides detailed application notes on the enhanced stability conferred by D-amino acids and protocols for assessing peptide stability. The use of building blocks like N-α-tert-butoxycarbonyl (Boc) protected D-amino acids, such as Boc-D-Leucine, is fundamental in the solid-phase synthesis of these stabilized peptides.[11][12]

Application Note 1: Enhanced Stability Against Proteolytic Degradation

The substitution of L-amino acids with their D-enantiomers is a widely used method to increase the stability of peptides against proteases.[12] Since endogenous proteases rarely act on D-amino acids, peptides containing these residues are significantly less prone to degradation.[5] This increased biostability can lead to a longer circulation half-life in vivo, making D-peptide based drugs more efficient.[9] Studies have demonstrated that even partial D-amino acid substitution can markedly improve enzymatic stability.[9][10]

Mechanism of Protease Resistance

The resistance of D-amino acid-containing peptides to proteolysis stems from the stereospecificity of protease active sites. These enzymes have a precisely arranged three-dimensional structure that accommodates the L-configuration of natural amino acids. The mirror-image D-configuration does not fit correctly into the active site, preventing the enzyme from catalyzing the hydrolysis of the peptide bond.

cluster_L L-Peptide Degradation cluster_D D-Peptide Stability L_Peptide L-Peptide Chain Protease_L Protease (e.g., Trypsin) L_Peptide->Protease_L Recognized & Binds Fragments_L Degraded Fragments Protease_L->Fragments_L Cleavage D_Peptide D-Amino Acid Containing Peptide Protease_D Protease (e.g., Trypsin) D_Peptide->Protease_D No Recognition Intact_D Peptide Remains Intact Protease_D->Intact_D No Cleavage Start Resin with Growing Peptide Chain (Free Amino Group) Coupling 1. Coupling Start->Coupling Wash1 2. Wash Coupling->Wash1 Deprotection 3. Deprotection Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 End Resin with Elongated Peptide (Free Amino Group) Wash2->End Ready for next cycle Boc_D_Leu Boc-D-Leucine + Coupling Reagent Boc_D_Leu->Coupling TFA TFA in DCM TFA->Deprotection cluster_workflow Protease Stability Assay Workflow Incubate 1. Incubate Peptide with Protease at 37°C Aliquot 2. Collect Aliquots at Time Points (0, 0.5, 1, 2, 6h) Incubate->Aliquot Quench 3. Quench Reaction (e.g., add TFA) Aliquot->Quench Analyze 4. Analyze by RP-HPLC Quench->Analyze Calculate 5. Calculate % Intact Peptide vs. Time Analyze->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of BOC-D-Leucine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete coupling reactions involving BOC-D-Leucine monohydrate during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is BOC-D-Leucine prone to incomplete coupling?

A1: BOC-D-Leucine is considered a sterically hindered amino acid. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the isobutyl side chain of leucine, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance can slow down the reaction rate and lead to incomplete coupling if not addressed with optimized protocols.

Q2: How can I detect incomplete coupling of BOC-D-Leucine?

A2: Incomplete coupling is typically detected by monitoring the presence of unreacted primary amines on the peptide-resin. The most common method is the qualitative Kaiser (ninhydrin) test. A positive Kaiser test, indicated by a blue or purple color, signifies the presence of free amines and thus an incomplete coupling reaction. For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to identify deletion sequences (peptides lacking the leucine residue).

Q3: What are the immediate consequences of an incomplete coupling step?

A3: An incomplete coupling reaction results in a heterogeneous mixture of peptides on the resin. The primary impurity will be a "deletion sequence," a peptide that is missing the BOC-D-Leucine residue. This can complicate purification of the final product and reduce the overall yield of the desired peptide.

Q4: Can I "force" the reaction to completion by simply extending the reaction time?

A4: While extending the reaction time can sometimes improve coupling efficiency, it is not always a sufficient solution for sterically hindered amino acids and may lead to side reactions if prolonged excessively. A more robust approach involves a combination of strategies, including the use of more powerful coupling reagents, optimizing reaction conditions, and performing a second coupling.

Troubleshooting Guide

If you have identified an incomplete coupling of BOC-D-Leucine, follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Assess the Coupling Reaction

The first step is to confirm the incomplete coupling using a reliable method.

  • Kaiser Test: Perform a Kaiser test on a small sample of the resin beads after the coupling step. A positive result (blue/purple color) confirms the presence of free amines.

  • HPLC Analysis of a Test Cleavage: If the Kaiser test is ambiguous or if you need to quantify the extent of the incomplete coupling, cleave a small amount of the peptide from the resin and analyze it by RP-HPLC. The presence of a significant peak corresponding to the deletion sequence confirms the issue.

Step 2: Implement Corrective Actions

Based on the assessment, choose one or more of the following corrective actions.

This is often the most straightforward and effective solution.

  • After the initial coupling reaction, wash the resin thoroughly with DMF.

  • Prepare a fresh solution of activated BOC-D-Leucine using the same or a more potent coupling reagent.

  • Add the fresh solution to the resin and allow the coupling reaction to proceed for a second time.

  • After the second coupling, wash the resin and perform a Kaiser test to confirm completion.

If double coupling is not sufficient or if you want to optimize the initial protocol, consider the following:

  • Change the Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids. Onium salt-based reagents are generally preferred over carbodiimides for such challenging couplings.

  • Increase Reagent Concentration: Using a higher excess of the protected amino acid and coupling reagent can drive the reaction to completion.

  • Elevate the Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but should be done cautiously to avoid potential side reactions like racemization.

  • Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of suspected peptide aggregation on the resin, which can also hinder coupling, consider using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl.

If the coupling cannot be driven to completion, or to prevent the formation of deletion sequences that are difficult to separate from the target peptide, you can "cap" the unreacted N-terminal amines.

  • After the coupling reaction and subsequent washes, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in DMF.

  • This will acetylate the free amines, preventing them from participating in subsequent coupling steps. The resulting capped sequences are typically easier to separate during purification.

Data Presentation: Comparison of Coupling Reagents

While exact quantitative data for BOC-D-Leucine coupling efficiency is highly dependent on the specific peptide sequence and reaction conditions, the following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids.

Coupling Reagent ClassExamplesRelative Reactivity for Hindered CouplingsPotential Issues
Carbodiimides DCC, DICLowerByproduct (DCU) from DCC can be insoluble. Often requires an additive like HOBt or OxymaPure to improve efficiency and reduce racemization.[1][2]
Aminium/Uronium Salts HBTU, TBTU, HCTUHighGenerally very efficient. Excess reagent can lead to capping of the N-terminus.[2][3]
Azabenzotriazole-based Aminium/Uronium Salts HATU, TATUVery HighGenerally considered more reactive and faster than their HBTU/TBTU counterparts, with a lower risk of racemization.[3]
Immonium-type Salts COMUVery HighHigh solubility and reactivity; often requires only one equivalent of base.[3]
Phosphonium Salts PyBOP, PyAOPHighVery effective for hindered couplings, though byproducts can be more difficult to remove.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test detects the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Place a small sample of resin beads (10-15) into a small glass test tube.

  • Wash the beads with ethanol and discard the solvent.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Purple beads and/or solution: Positive result, indicating incomplete coupling.

  • Yellow/Colorless beads and solution: Negative result, indicating complete coupling.

Protocol 2: RP-HPLC Analysis of a Test Cleavage

This protocol allows for the quantitative assessment of coupling efficiency by analyzing a small sample of the peptide cleaved from the resin.

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Procedure:

  • Cleavage:

    • Dry a small sample of the peptide-resin (approx. 2-5 mg) in a microcentrifuge tube.

    • Add the cleavage cocktail (e.g., 200 µL) to the resin and allow it to react at room temperature for 2-3 hours.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • Sample Preparation:

    • Dissolve the dried peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Inject the sample onto the RP-HPLC system.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a wavelength of 220 nm.

Data Interpretation:

  • Identify the peak corresponding to the desired full-length peptide and the peak corresponding to the deletion sequence (which will have a shorter retention time).

  • The relative peak areas can be used to estimate the percentage of incomplete coupling.

Mandatory Visualizations

G start Start: BOC-D-Leucine Coupling kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete (Negative Result) kaiser_test->coupling_complete Colorless/Yellow incomplete_coupling Incomplete Coupling (Positive Result) kaiser_test->incomplete_coupling Blue/Purple proceed Proceed to Next Cycle coupling_complete->proceed double_couple Perform Double Coupling incomplete_coupling->double_couple re_kaiser Re-run Kaiser Test double_couple->re_kaiser re_kaiser->coupling_complete Colorless/Yellow optimize Optimize Conditions: - Stronger Coupling Reagent - Increase Equivalents - Higher Temperature re_kaiser->optimize Still Blue/Purple optimize->re_kaiser cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride/DIEA) optimize->cap_amines If optimization fails cap_amines->proceed

Caption: Troubleshooting workflow for incomplete BOC-D-Leucine coupling.

G cluster_deprotection Deprotection cluster_coupling Coupling cluster_monitoring Monitoring deprotection 1. Fmoc/Boc Deprotection wash1 2. Wash deprotection->wash1 activation 3. Pre-activate BOC-D-Leu wash1->activation coupling 4. Couple to Resin activation->coupling wash2 5. Wash coupling->wash2 kaiser 6. Kaiser Test wash2->kaiser

Caption: Standard experimental workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Optimizing Reactions with BOC-D-Leucine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome challenges when working with BOC-D-Leucine monohydrate in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in coupling reactions involving this compound?

Low yields in coupling reactions with this compound are often attributed to a combination of factors stemming from its chemical structure. The primary culprits include:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (BOC) protecting group and the isobutyl side chain of leucine create significant steric hindrance. This bulkiness can physically impede the approach of coupling reagents and the reacting amine, slowing down or preventing the formation of the desired amide bond.[1][2]

  • Suboptimal Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance and efficiently activate the carboxylic acid group of BOC-D-Leucine for amide bond formation.[2]

  • Poor Solubility: this compound has limited solubility in some common organic solvents like dichloromethane and ethyl acetate, which can lead to incomplete reactions. It is, however, soluble in solvents like dimethyl sulfoxide (DMSO).[3]

  • Presence of Water: As a monohydrate, the presence of water can interfere with certain coupling reagents that are sensitive to moisture, leading to their decomposition and reduced efficiency.

  • Side Reactions during Deprotection: Incomplete removal of the BOC group or side reactions initiated by the carbocation formed during acidic deprotection can also contribute to lower overall yields of the final product.[4]

Q2: How can I improve the solubility of this compound in my reaction?

To improve solubility, consider the following:

  • Solvent Selection: Choose a solvent in which this compound is readily soluble. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often good choices for peptide synthesis.[3]

  • Solvent Mixtures: In some cases, a mixture of solvents can enhance solubility. For instance, adding a small amount of a more polar, aprotic solvent might be beneficial.

  • Heating: Gently warming the reaction mixture can sometimes improve the solubility of the starting materials. However, this should be done cautiously to avoid potential side reactions or racemization.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimides like DCC or DIC can be used, they often lead to lower yields and may require additives.[5] More effective options include:

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are known for their high reactivity and are often the first choice for difficult couplings.[6][7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for coupling sterically hindered amino acids.[1]

  • Acid Halides: Conversion of the carboxylic acid to an acid fluoride or chloride can lead to highly reactive intermediates, though this method may increase the risk of racemization if not performed carefully.[1]

Q4: What are the optimal conditions for BOC deprotection, and how can I minimize side reactions?

The BOC group is typically removed under acidic conditions. The most common methods are:

  • Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is widely used.[]

  • HCl in Organic Solvents: A solution of hydrogen chloride in an organic solvent such as dioxane is another effective method.[9]

To minimize side reactions during deprotection:

  • Use of Scavengers: The tert-butyl cation generated during deprotection can cause side reactions, such as the alkylation of sensitive residues. Adding scavengers like triisopropylsilane (TIS) or water can help to quench this reactive intermediate.

  • Control Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can help to control the rate of reaction and minimize side product formation.[9]

  • Minimize Deprotection Time: Use the minimum time required for complete deprotection to reduce the exposure of the peptide to harsh acidic conditions.

Data Presentation

The selection of the appropriate coupling reagent is critical for maximizing the yield in reactions with sterically hindered amino acids. The following table summarizes the performance of various coupling reagents in challenging peptide couplings. While not all data is specific to BOC-D-Leucine, it provides a valuable comparison for sterically hindered systems.

Coupling ReagentAdditiveTypical Yield for Hindered CouplingsKey Considerations
DCC/DICHOBtModerate to HighCost-effective, but the DCU byproduct of DCC is insoluble. DIC is preferred for solid-phase synthesis.
HBTU-HighA reliable and commonly used reagent for routine and challenging couplings.[7]
HATU-Very HighHighly efficient, especially for very hindered couplings, but more expensive than HBTU.[6][7]
PyBOP-HighByproducts are generally less problematic than those from carbodiimide reagents.[1]
Acid Fluoride-ExcellentHighly reactive, but the intermediates may be less stable and there is a higher risk of racemization.[1]

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide using HATU as the coupling reagent.

  • Resin Swelling: Swell the resin (e.g., Merrifield or Wang resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated ("double coupling").[10]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Protocol 2: BOC-Deprotection

This protocol describes the removal of the BOC protecting group from the N-terminus of the peptide.

  • Pre-wash: Wash the resin with DCM (3 times).

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove the TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF for 5-10 minutes.

  • Final Wash: Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

Visualizations

Troubleshooting Workflow for Low Coupling Yield

The following diagram illustrates a logical workflow for troubleshooting low coupling yields in reactions involving this compound.

TroubleshootingWorkflow start Low Coupling Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_solubility Assess Solubility of BOC-D-Leucine start->check_solubility optimize_coupling Optimize Coupling Conditions check_reagents->optimize_coupling Reagents OK change_solvent Change Solvent to Improve Solubility (e.g., DMF, NMP) check_solubility->change_solvent Poor Solubility change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) optimize_coupling->change_reagent Yield Still Low double_couple Perform a Double Coupling optimize_coupling->double_couple Yield Still Low increase_time_temp Increase Reaction Time and/or Temperature optimize_coupling->increase_time_temp Yield Still Low success Improved Yield change_reagent->success double_couple->success increase_time_temp->success change_solvent->optimize_coupling

Troubleshooting workflow for low coupling efficiency.
General Workflow for a Single Coupling Cycle in SPPS

This diagram outlines the key steps in a single cycle of solid-phase peptide synthesis (SPPS) involving this compound.

SPPS_Cycle start_cycle Start of Cycle (Resin-Bound Peptide) deprotection BOC Deprotection (TFA/DCM) start_cycle->deprotection washing1 Washing and Neutralization deprotection->washing1 activation Activation of BOC-D-Leucine (Coupling Reagent + Base) washing1->activation coupling Coupling to Resin activation->coupling washing2 Final Washing coupling->washing2 end_cycle End of Cycle (Elongated Peptide) washing2->end_cycle

A single coupling cycle in solid-phase peptide synthesis.

References

Technical Support Center: Optimizing Peptide Synthesis with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of incorporating sterically hindered amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and which amino acids are most affected?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or bulky groups within a molecule obstructs a chemical reaction.[1] In peptide synthesis, this can prevent the formation of an amide bond, leading to lower yields and deletion sequences.[1]

Common types of sterically hindered residues include:

  • α,α-disubstituted amino acids: Such as Aib (α-aminoisobutyric acid), which have two substituents on the α-carbon that restrict access to the amine group.[1]

  • N-methylated amino acids: The methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk.[1]

  • β-branched amino acids: Amino acids like Valine (Val) and Isoleucine (Ile) have bulky side chains that hinder the approach to the peptide backbone.[1]

  • Amino acids with bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance.[1]

Q2: How can I identify if low coupling yield is due to steric hindrance?

A2: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is crucial. If switching from a standard coupling reagent (like HBTU) to a more potent one (like HATU or COMU) improves the yield for a specific difficult coupling, it strongly suggests that steric hindrance is being overcome by a more reactive activating agent.[1]

Q3: What are "difficult sequences" and how do they relate to steric hindrance?

A3: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to aggregation on the solid support.[1] This aggregation is frequently caused by intermolecular hydrogen bonding between peptide chains, which can be worsened by the presence of hydrophobic and sterically hindered residues.[1] While steric hindrance directly impacts a single coupling step, it can also contribute to the formation of secondary structures that lead to broader aggregation issues.[1]

Troubleshooting Guides

Issue 1: Low or No Coupling Yield with a Sterically Hindered Residue

Possible Cause: The bulky nature of the incoming amino acid or the N-terminal amine on the resin is preventing efficient amide bond formation.[1]

Solutions:

  • Change the Coupling Reagent: Switch from standard aminium-based reagents like HBTU to more reactive options. HATU is known for faster reactions with less epimerization, and COMU is highly efficient, especially for microwave-accelerated synthesis.[1] For extremely hindered couplings, consider generating amino acid fluorides in situ with reagents like TFFH.[1][2]

  • Increase Reaction Time and Temperature: Extend the coupling time, potentially overnight.[1] Gently increasing the temperature (e.g., to 50-60°C) can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[1][3]

  • Perform a Double Coupling: After the initial coupling reaction, repeat the step with fresh reagents to drive the reaction to completion.[4]

  • Optimize the Solvent: Use solvents known to reduce aggregation and improve solvation, such as N-methyl-2-pyrrolidone (NMP) or mixtures of DMF and NMP.[3][5] Acetonitrile and THF have also been reported as effective for coupling hindered amino acids with PEG-based resins.[5]

  • Add Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt secondary structures and improve the solvation of the peptide chain.[3]

Issue 2: Incomplete Fmoc Deprotection

Possible Cause: The peptide-resin has aggregated, limiting reagent diffusion and access to the Fmoc group.[1]

Solutions:

  • Modify Deprotection Conditions: Increase the deprotection time or perform the reaction at a slightly elevated temperature.

  • Use a Stronger Base: Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of piperidine for the deprotection step, as it is a stronger, non-nucleophilic base.

  • Improve Solvation: Employ "difficult sequence" solvents like a mixture of DMF and NMP, or add ethylene carbonate to the deprotection solution.[3]

Issue 3: Presence of Deletion Sequences in the Final Product

Possible Cause: Incomplete coupling at a sterically hindered position, followed by successful coupling of the subsequent amino acid.

Solutions:

  • Implement a Capping Step: After the coupling step for the hindered residue, treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted free amines, preventing them from reacting in subsequent coupling steps and simplifying purification.[1]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes the effectiveness of various reagents.

Coupling ReagentClassCharacteristicsBest For
DCC, DIC CarbodiimideStandard, cost-effective reagents.[6] Often inefficient for hindered couplings.[4] Can cause racemization.[6]Routine synthesis, non-hindered residues.
HBTU, TBTU Aminium/UroniumPopular, efficient for most standard couplings.[2] Less effective for highly hindered residues.[4]General solid-phase and solution-phase synthesis.
PyBOP PhosphoniumSimilar efficiency to BOP but with less hazardous byproducts.[6] Good for most standard couplings.[3]Routine synthesis where toxic byproducts are a concern.
HATU, PyAOP Aminium/Uronium & PhosphoniumHighly efficient due to the formation of more reactive OAt esters.[4] Excellent for difficult and hindered couplings.[1][4]Sterically hindered amino acids, N-methylated amino acids.
COMU Aminium/Uronium (Oxyma-based)High coupling efficiency, comparable to HATU.[2] Safer alternative to HOBt/HOAt-based reagents.[2] Well-suited for microwave synthesis.[1]Difficult couplings, microwave-accelerated SPPS.
TFFH Fluorinating AgentGenerates highly reactive amino acid fluorides in situ.Extremely hindered couplings, such as with α,α-disubstituted amino acids.[1][2]

Experimental Protocols

Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).[3]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) in DMF.[3] Add HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents).[4] Allow the pre-activation to proceed for 1-5 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[3] Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C).[3]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x), isopropanol (3x), and dichloromethane (DCM) (3x) to remove excess reagents and byproducts.[3]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete coupling.[7]

Protocol 2: Double Coupling for a Highly Hindered Residue
  • First Coupling: Follow steps 1-3 of the Standard HATU Coupling Protocol. Allow the coupling reaction to proceed for 45-60 minutes.[4] Wash the resin with DMF.[4]

  • Second Coupling: Prepare a fresh solution of activated amino acid as described in step 2 of the standard protocol. Add this solution to the resin and allow the coupling reaction to proceed for another 45-60 minutes.[4]

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[4]

Protocol 3: Capping of Unreacted Amines
  • Washing: After the coupling reaction, wash the peptide-resin thoroughly with DMF.[1]

  • Capping: Prepare a solution of acetic anhydride and pyridine (or DIPEA) in DMF. Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[1]

  • Final Washing: Wash the resin with DMF to remove excess capping reagents.

Visualizations

Troubleshooting_Workflow cluster_issue Issue Identification cluster_solutions Troubleshooting Strategies cluster_outcome Resolution Start Low Coupling Yield with Sterically Hindered Amino Acid CheckKaiser Perform Kaiser Test Start->CheckKaiser ChangeReagent Change Coupling Reagent (e.g., to HATU, COMU) CheckKaiser->ChangeReagent Positive (Free Amines) Success Successful Coupling CheckKaiser->Success Negative (Complete) DoubleCouple Perform Double Coupling ChangeReagent->DoubleCouple IncreaseTempTime Increase Temperature/Time DoubleCouple->IncreaseTempTime ChangeSolvent Optimize Solvent System IncreaseTempTime->ChangeSolvent Capping Perform Capping Step ChangeSolvent->Capping Capping->Success

Caption: Troubleshooting workflow for low coupling efficiency.

HATU_Activation_Pathway FmocAA Fmoc-AA-OH (Carboxylic Acid) ActiveEster {Fmoc-AA-OAt | (Activated OAt-Ester)} FmocAA->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster CoupledProduct {Fmoc-AA-NH-Peptide-Resin | (Coupled Peptide)} ActiveEster->CoupledProduct PeptideResin H2N-Peptide-Resin (Free Amine) PeptideResin->CoupledProduct

Caption: Activation pathway for HATU-mediated peptide coupling.

References

Common impurities found in BOC-D-Leucine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities found in BOC-D-Leucine monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how can they affect my experiments?

A1: The most common impurities in this compound can be categorized as follows:

  • Process-Related Impurities: These originate from the starting materials and reagents used in the synthesis.

    • Free D-Leucine: Unreacted starting material. Its presence can lead to undesired side reactions or byproducts in peptide synthesis.

  • Reaction Byproducts: These are formed during the introduction of the BOC protecting group.

    • Di-BOC-D-Leucine: The D-Leucine molecule becomes protected by two BOC groups. This impurity can terminate peptide chain growth prematurely.

    • BOC-D-Leucine tert-butyl ester: The carboxylic acid group of BOC-D-Leucine is esterified. This impurity will not couple with the free amino group of the growing peptide chain, leading to truncated sequences.

  • Enantiomeric Impurity: This refers to the presence of the opposite stereoisomer.

    • BOC-L-Leucine: The L-enantiomer of the desired D-amino acid. Its incorporation into a peptide sequence can significantly alter the peptide's three-dimensional structure and biological activity.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

    • Common solvents include ethyl acetate, heptane, and toluene. These can interfere with analytical methods and may have toxicological effects.

The presence of these impurities can lead to lower yields, difficult purification of the final peptide, and potentially altered biological activity of the synthesized molecule.[1][2][3][4]

Q2: What are typical purity specifications for high-quality this compound?

A2: High-purity this compound, suitable for pharmaceutical and research applications, generally adheres to the specifications outlined in the table below. However, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

ParameterTypical Specification
Assay (by titration) ≥ 99.0%
Enantiomeric Purity (BOC-L-Leucine) ≤ 0.5%
Related Substances (by HPLC)
Free D-Leucine≤ 0.5%
Any other individual impurity≤ 0.2%
Total Impurities≤ 1.0%
Residual Solvents (by GC) Conforms to ICH Q3C limits

Q3: How can I detect these impurities in my sample of this compound?

A3: Several analytical techniques are employed to detect and quantify impurities in this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity, identifying and quantifying related substances (like free D-Leucine and reaction byproducts), and assessing enantiomeric purity using a chiral column.[5][6][7][8][9]

  • Gas Chromatography (GC): This technique is used to detect and quantify residual solvents.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of unknown impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify impurities based on their mass-to-charge ratio.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound.

Problem 1: Low yield in peptide synthesis.

Potential Cause Troubleshooting Step
Presence of BOC-D-Leucine tert-butyl ester impurity. This impurity caps the growing peptide chain. Analyze the starting material by HPLC to quantify this impurity. If present at significant levels, consider purifying the this compound or obtaining a higher purity grade.
Presence of Di-BOC-D-Leucine impurity. This can also interfere with coupling reactions. Check the CoA or perform an HPLC analysis of the starting material.
Inaccurate quantification of this compound due to high water content. Determine the exact water content using Karl Fischer titration and adjust the amount of reagent used in the coupling reaction accordingly.

Problem 2: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.

Potential Cause Troubleshooting Step
Presence of BOC-L-Leucine in the starting material. This will result in the synthesis of a diastereomeric peptide, which will likely have a different retention time in the HPLC. Analyze the enantiomeric purity of the this compound using a chiral HPLC method.
Incomplete removal of the BOC group during synthesis. This leads to the formation of N-terminally blocked peptides. Optimize the deprotection step by increasing the reaction time or using a stronger acidic condition.
Side reactions during peptide synthesis. Review the synthesis protocol and ensure all reagents are of high quality and appropriate for the chosen chemistry.

Problem 3: The final peptide has the correct mass but shows poor biological activity.

Potential Cause Troubleshooting Step
Incorporation of the wrong enantiomer (BOC-L-Leucine). Even small amounts of the L-enantiomer can significantly impact the biological activity of the peptide. Confirm the enantiomeric purity of the starting material using chiral HPLC.
Modification of the peptide during cleavage or purification. Optimize the cleavage cocktail and purification conditions to minimize side reactions such as oxidation or racemization.

Experimental Protocols

1. HPLC Method for the Determination of Related Substances

  • Column: C18, 4.6 mm x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 5 mg of this compound in 1 mL of mobile phase A.

2. Chiral HPLC Method for the Determination of Enantiomeric Purity

  • Column: Chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T).[8]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 84:16 v/v) with a small amount of an acidic modifier like 5 mM perchloric acid.[13]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled.

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. A standard of BOC-L-Leucine is required for peak identification.[5]

3. GC Method for the Determination of Residual Solvents

  • Column: Rtx-624, 30 m x 0.32 mm ID, 1.8 µm film thickness or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 200°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 220°C at 10°C/min.

    • Hold at 220°C for 5 minutes.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Visualizations

experimental_workflow cluster_0 Impurity Analysis Workflow start This compound Sample hplc_related HPLC Analysis (Related Substances) start->hplc_related hplc_chiral Chiral HPLC Analysis (Enantiomeric Purity) start->hplc_chiral gc_residual GC Analysis (Residual Solvents) start->gc_residual data_analysis Data Analysis and Comparison to Specifications hplc_related->data_analysis hplc_chiral->data_analysis gc_residual->data_analysis pass Material Passes data_analysis->pass Meets Specs fail Material Fails data_analysis->fail Out of Spec

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_1 Troubleshooting Peptide Synthesis Issues issue Experimental Issue Observed (e.g., Low Yield, Extra Peaks) check_purity Analyze BOC-D-Leucine for Impurities issue->check_purity impurity_present Specific Impurity Identified check_purity->impurity_present Impurity Detected no_impurity No Significant Impurities Found check_purity->no_impurity Purity Confirmed action_enantiomer Action: Source high-purity material with low enantiomeric content. impurity_present->action_enantiomer Enantiomeric Impurity action_related_substance Action: Purify starting material or source higher grade. impurity_present->action_related_substance Related Substance action_solvent Action: Dry material under vacuum. impurity_present->action_solvent Residual Solvents other_causes Investigate Other Experimental Parameters (e.g., Coupling Reagents, Cleavage Conditions) no_impurity->other_causes

Caption: Logical workflow for troubleshooting peptide synthesis problems.

References

Technical Support Center: BOC-D-Leucine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-D-Leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BOC-D-Leucine, with a particular focus on the implications of its water of hydration in chemical reactions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving BOC-D-Leucine, particularly when using the monohydrate form.

Problem Potential Cause Suggested Solution
Incomplete or Slow Peptide Coupling Reaction Inaccurate Stoichiometry: The presence of water of hydration in BOC-D-Leucine monohydrate may not have been accounted for in mass calculations, leading to a lower molar equivalent of the amino acid.Adjust Calculations: Always account for the mass of the water molecule when calculating the molar equivalents of this compound. Use the molecular weight of the monohydrate (249.30 g/mol ) for accurate measurements.[1] Confirm Reagent Purity: Ensure the this compound meets the required purity specifications. Water content can typically range from 3.75% to 10.46%.[2]
Poor Solubility: BOC-D-Leucine, especially in its zwitterionic form, can have poor solubility in common organic solvents like acetonitrile or THF, hindering the reaction.[3]Solvent Selection: While generally soluble in dimethyl sulfoxide, it is less soluble in dichloromethane and ethyl acetate.[4] Consider using a solvent system that aids solubility, such as a mixture of water and a miscible organic solvent like acetone or methanol.[5][6] For peptide coupling, DMF is a common solvent.[7]
Hydrolysis of Activated Species: Excess water in the reaction mixture can lead to the hydrolysis of activated esters or carbodiimides, reducing coupling efficiency.Use Anhydrous Solvents (if required): For reactions sensitive to water, use anhydrous solvents and consider drying the this compound under vacuum if the anhydrous form is required. However, some Boc protection reactions can be performed under aqueous conditions.[8]
Side Reactions Observed (e.g., Dimerization) Formation of Mixed Anhydrides: The carboxylate of BOC-D-Leucine can react with di-tert-butyl dicarbonate (Boc₂O) to form a mixed anhydride, which can then react with another amine to form a dimer.[3]Aqueous Basic Conditions: Running the reaction in an aqueous solution with a base like sodium hydroxide can help hydrolyze any mixed anhydride that forms, preventing dimerization.[3]
Difficulty in Product Isolation/Purification Emulsion Formation during Workup: The presence of both aqueous and organic phases, especially with surfactants or salts, can lead to stable emulsions.Brine Wash: During the aqueous workup, wash the organic layer with brine (saturated NaCl solution) to help break emulsions.[4]
Co-precipitation of Byproducts: Unreacted starting materials or byproducts may co-precipitate with the desired product.pH Adjustment and Extraction: After the reaction, adjust the pH of the aqueous solution to 2-3 to protonate the carboxylic acid, then extract with an organic solvent like ethyl acetate.[4]
Unexpected Deprotection of BOC Group Acidic Conditions: The BOC group is labile to acidic conditions.[][10]Maintain Neutral or Basic pH: Ensure the reaction and workup conditions remain neutral or basic to prevent premature removal of the BOC protecting group. Deprotection is typically achieved with reagents like trifluoroacetic acid (TFA).[10]
Elevated Temperatures in Water: Boiling water can catalyze the deprotection of BOC groups.[11]Control Reaction Temperature: Avoid excessively high temperatures, especially when water is present as a solvent or from the water of hydration, unless deprotection is intended.

Frequently Asked Questions (FAQs)

Q1: What is the difference between BOC-D-Leucine anhydrous and this compound?

A1: this compound has one molecule of water associated with each molecule of BOC-D-Leucine. This water of hydration contributes to the overall molecular weight and can influence the material's physical properties, such as its crystalline structure and solubility. The anhydrous form does not contain this water molecule. When using the monohydrate, it is crucial to account for the mass of the water to ensure accurate molar calculations.

Q2: Can the water of hydration in this compound affect my reaction yield?

A2: Yes. If you do not account for the water of hydration in your mass calculations, you will be using a lower molar quantity of BOC-D-Leucine than intended. This can lead to incomplete reactions and lower yields, especially in reactions like peptide coupling where precise stoichiometry is critical.

Q3: Is it necessary to dry this compound before use?

A3: It depends on the reaction. For reactions that are sensitive to water, drying the monohydrate to its anhydrous form may be necessary. However, many BOC protection and some peptide coupling reactions can be performed in the presence of water.[8][12] In fact, water can sometimes be a beneficial co-solvent to improve the solubility of amino acids.[6]

Q4: How does the presence of water affect the stability of the BOC protecting group?

A4: The BOC group is generally stable in neutral and basic aqueous solutions.[] However, it is sensitive to acid.[][10] It is also worth noting that prolonged heating in water can lead to the deprotection of the BOC group.[11]

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound at 4°C in a sealed container, away from moisture.[1] For long-term storage in solvent, -80°C for up to 6 months or -20°C for up to 1 month is suggested.[1]

Experimental Protocols

Protocol 1: N-BOC Protection of D-Leucine

This protocol is a general guideline for the N-tert-butoxycarbonylation of D-Leucine.

Materials:

  • D-Leucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane (or other suitable organic solvent)

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve D-Leucine in a mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.[4]

  • Add di-tert-butyl dicarbonate to the stirred solution.

  • Stir the reaction mixture overnight at room temperature.[4][10]

  • Evaporate the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove impurities.[4][10]

  • Adjust the pH of the aqueous phase to 2-3 with a suitable acid.

  • Extract the product with ethyl acetate (3x).[4]

  • Combine the organic layers and wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain BOC-D-Leucine.[4]

Protocol 2: Peptide Coupling using BOC-D-Leucine

This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS) involving the coupling of BOC-D-Leucine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

  • Additive (e.g., 1-Hydroxybenzotriazole - HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Ninhydrin test kit for monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[7]

  • Neutralization: If the N-terminal amine is protonated (e.g., as a TFA salt), neutralize the resin with a solution of 5% DIPEA in DMF for 5 minutes. Wash the resin thoroughly with DMF.[7]

  • Activation of BOC-D-Leucine: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF. Add DIC (4 equivalents) and allow the activation to proceed for 10-15 minutes at room temperature.[7]

  • Coupling Reaction: Add the activated BOC-D-Leucine solution to the neutralized peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[7]

  • Monitoring the Coupling: Take a small sample of the resin and perform a ninhydrin test to check for the presence of free primary amines. A negative result indicates a complete reaction.[7] If the test is positive, the coupling reaction can be repeated.

Visual Guides

experimental_workflow cluster_boc_protection BOC-D-Leucine Synthesis cluster_peptide_coupling Peptide Coupling (SPPS) start_boc D-Leucine reaction_boc React with Boc₂O in Dioxane/NaOH(aq) start_boc->reaction_boc workup_boc Aqueous Workup (Acidification & Extraction) reaction_boc->workup_boc product_boc BOC-D-Leucine workup_boc->product_boc start_coupling Resin-Bound Peptide (Free Amine) coupling Couple to Resin start_coupling->coupling activation Activate BOC-D-Leucine (DIC/HOBt in DMF) activation->coupling monitoring Monitor with Ninhydrin Test coupling->monitoring monitoring->coupling Incomplete wash Wash Resin monitoring->wash Complete deprotection BOC Deprotection (TFA) wash->deprotection next_cycle Next Coupling Cycle deprotection->next_cycle

Caption: General workflows for BOC-D-Leucine synthesis and its use in solid-phase peptide synthesis.

troubleshooting_logic start Low Yield in Peptide Coupling check_stoichiometry Did you account for water of hydration in This compound? start->check_stoichiometry adjust_mass Adjust mass calculation using MW of monohydrate check_stoichiometry->adjust_mass No check_solubility Is the reaction mixture homogeneous? check_stoichiometry->check_solubility Yes adjust_mass->check_solubility change_solvent Consider alternative solvents or co-solvents (e.g., DMF, water mixtures) check_solubility->change_solvent No check_hydrolysis Are anhydrous conditions necessary? check_solubility->check_hydrolysis Yes change_solvent->check_hydrolysis use_anhydrous Use anhydrous solvents and reagents check_hydrolysis->use_anhydrous Yes complete Reaction Optimized check_hydrolysis->complete No use_anhydrous->complete

Caption: Troubleshooting logic for low yield in peptide coupling reactions involving BOC-D-Leucine.

References

Technical Support Center: Boc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butoxycarbonyl (Boc) protecting group. Our goal is to help you achieve clean, efficient deprotection while minimizing or eliminating common side reactions.

Troubleshooting Guide: Common Issues in Boc Deprotection

This guide addresses specific problems encountered during Boc deprotection experiments, offering potential causes and actionable solutions.

Problem/Symptom Possible Cause(s) Recommended Solution(s)
1. Incomplete Deprotection Low yield; starting material remains (TLC/LC-MS analysis).[1][2]Insufficient Acid: The concentration or equivalents of the acid are too low to drive the reaction to completion.[1]Short Reaction Time: The reaction was stopped before all the starting material could be consumed.[1]Low Temperature: The reaction temperature is too low for the specific substrate.[1]Steric Hindrance: The Boc-protected amine is sterically hindered, slowing down the deprotection rate.[3]Increase the acid concentration (e.g., use 25-50% TFA in DCM or 4M HCl in dioxane).[1]Monitor the reaction closely using TLC or LC-MS and allow it to proceed until the starting material is no longer visible.[1]Perform the reaction at room temperature. Gentle warming (e.g., to 40°C) can be attempted, but may increase side reactions.[3]For hindered substrates, consider stronger acidic conditions or longer reaction times, always in the presence of scavengers.[3]
2. Side Product Detected (Mass +56 Da) An unexpected peak corresponding to the mass of your product + 56 Da is observed in the LC-MS.tert-Butylation: The electrophilic tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your substrate.[2] This is common for residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[3]Add Scavengers: Incorporate a scavenger into the deprotection cocktail to trap the tert-butyl cation.[3] The choice of scavenger is critical and depends on the substrate (see scavenger table below).[3]A typical scavenger concentration is 1-5% (v/v), which may require optimization.[1]
3. Degradation of Acid-Sensitive Groups Other protecting groups (e.g., trityl, TBDMS) or sensitive functionalities (e.g., esters, glycosidic bonds) are cleaved.[2][4]Harsh Acidic Conditions: The chosen deprotection method (e.g., high concentration of TFA) is too strong for the substrate.[2]Switch to Milder Conditions: Employ a milder deprotection protocol. Options include: - Using a lower concentration of acid or a weaker acid (e.g., aqueous phosphoric acid).[5][6] - Using non-acidic methods like thermal deprotection or TMSI-mediated deprotection.[4][7][8] - A reported mild method involves using oxalyl chloride in methanol for sensitive substrates.[9][10][11]
4. Aspartimide Formation in Peptides Observed in peptides containing an aspartic acid (Asp) residue, leading to a mixture of α- and β-peptides and potential racemization.[1]Cyclization of Asp Side-Chain: The side-chain carboxyl group of Asp attacks the backbone amide nitrogen, especially when the following residue is Gly, Asn, or Arg.[1]Utilize a more sterically hindered protecting group for the Asp side chain, such as 2,4-dimethyl-3-pentyl ester, to minimize this side reaction.[12]Avoid strongly basic conditions during any step of the synthesis if this side reaction is a concern.[12]
5. Trifluoroacetylation of Product Side product detected (Mass +96 Da) when using TFA for deprotection.Reaction with TFA: The newly deprotected amine or a free hydroxyl group has been acylated by trifluoroacetic acid.[1][2]Ensure complete removal of TFA during work-up, often by co-evaporation with a non-polar solvent like toluene.[1]If the product is an amine, it will be isolated as the TFA salt; neutralization with a mild base (e.g., NaHCO₃) is required to obtain the free amine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The mechanism involves protonation of the carbamate by an acid (like TFA or HCl). This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas.[2][13][14]

cluster_0 Mechanism of Boc Deprotection BocN Boc-NHR Protonated Boc-N⁺H₂R BocN->Protonated + H⁺ Hplus H⁺ tBu tert-butyl cation Protonated->tBu Fragmentation CarbamicAcid [HOOC-NHR] Amine H₂NR (Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Mechanism of acid-catalyzed Boc deprotection.
Q2: Why and when should I use scavengers?

Scavengers are essential when your substrate contains nucleophilic functional groups that could be alkylated by the tert-butyl cation generated during deprotection.[3] This side reaction, known as tert-butylation, is particularly problematic for amino acids with electron-rich side chains.[3] Always include scavengers if your molecule contains Trp, Met, Cys, or Tyr residues.[3]

cluster_1 Role of Scavengers Deprotection Boc Deprotection (Acidic) tBu tert-butyl cation Deprotection->tBu Substrate Nucleophilic Substrate (e.g., Trp, Met) tBu->Substrate Reacts with Scavenger Scavenger (e.g., TES, Anisole) tBu->Scavenger Trapped by SideProduct Alkylated Side Product (Undesired) Substrate->SideProduct Trapped Trapped Cation Scavenger->Trapped

Scavengers intercept the reactive tert-butyl cation.
Q3: Which scavenger should I choose for my specific substrate?

The choice of scavenger depends on the nucleophilic residues present in your molecule. Using a cocktail of scavengers can often provide broader protection.

Sensitive Residue Potential Side Reaction Recommended Scavenger(s) Reference(s)
Tryptophan (Trp) Indole ring alkylationTriethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thioanisole[3]
Methionine (Met) S-alkylation (sulfonium salt formation)Thioanisole, Dimethyl Sulfide (DMS)[3][15]
Cysteine (Cys) Thiol alkylationp-Thiocresol, 1,2-Ethanedithiol (EDT)[15]
Tyrosine (Tyr) Phenolic ring alkylationAnisole, p-Cresol[3][16]
General Use General cation trappingWater, Triethylsilane (TES)[1]
Q4: Can the Boc group be removed without strong acid?

Yes, several milder or non-acidic methods are available for substrates with acid-labile functionalities.[4][10]

  • Lewis Acids: Reagents like AlCl₃ or TMSI can achieve deprotection under conditions that may preserve other acid-sensitive groups.[7]

  • Thermal Deprotection: For thermally stable compounds, heating in a suitable solvent can remove the Boc group without any acid catalyst.[8][17]

  • Mild Protic/Lewis Acid Conditions: A method using oxalyl chloride in methanol has been reported to be effective and mild, proceeding at room temperature.[9][11]

  • Aqueous Phosphoric Acid: This reagent offers an effective and environmentally benign option for deprotection.[6]

Q5: How do standard deprotection methods compare?

The most common methods involve strong acids, but their efficacy and side effects can vary.

Method Typical Conditions Advantages Disadvantages Reference(s)
TFA / DCM 25-50% TFA in DCM, RT, 30 min - 2 hFast, effective, volatile solvent/reagent for easy removal.Harsh; can cleave other acid-labile groups; risk of tert-butylation and trifluoroacetylation.[1][7][14]
HCl / Dioxane 4M HCl in Dioxane, RT, 30 min - 2 hCost-effective, readily available; product precipitates as HCl salt.Dioxane is a hazardous solvent; can be less selective.[1][14][18]
TMSI / MeOH Sequential treatment with TMSI then MeOHMild conditions suitable for sensitive substrates.Multi-step procedure.[7]
Thermal (Flow) Methanol, 120-240 °C, continuous flowCatalyst-free, rapid for certain substrates.Requires specialized equipment; high temperatures may not be suitable for all substrates.[8]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM with Scavengers

This protocol is suitable for robust substrates, particularly in peptide synthesis where sensitive residues are present.[1]

  • Preparation: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail. A common mixture is 25-50% Trifluoroacetic Acid (TFA) in DCM. Add appropriate scavengers (e.g., 2.5% triethylsilane and 2.5% water).[1]

  • Reaction: Add the deprotection cocktail to the substrate solution. Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the crude material with toluene. The product is typically obtained as a TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the TFA salt in a suitable solvent, wash with a mild base (e.g., saturated aqueous NaHCO₃ solution), and extract with an organic solvent.[14]

Protocol 2: Deprotection using 4M HCl in Dioxane

A common and cost-effective alternative to TFA.[14]

  • Preparation: Add the Boc-protected substrate (1.0 equiv) to a flask.

  • Reaction: Add a solution of 4M HCl in 1,4-dioxane. Stir the resulting suspension or solution at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The product is isolated as the hydrochloride salt, which can often be precipitated by adding diethyl ether and collected by filtration.[1]

  • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt and neutralize with a mild base as described in Protocol 1.[1]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method is reported for substrates sensitive to harsh acids.[9][11]

  • Preparation: Dissolve the N-Boc substrate (1.0 equiv.) in methanol at room temperature.

  • Reaction: Add oxalyl chloride (3.0 equiv.) to the solution. Stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by standard methods such as flash column chromatography if necessary.[11]

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis for BOC-D-Leucine Monohydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of protected amino acids like BOC-D-Leucine monohydrate is a cornerstone of successful peptide synthesis and pharmaceutical development. The presence of impurities, including the undesired L-enantiomer, can significantly impact the efficacy, safety, and overall quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for rigorously assessing the purity of these critical building blocks.

This guide provides an objective comparison of HPLC-based methods for the purity analysis of this compound, supported by detailed experimental protocols. We will delve into two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) for determining chemical purity and Chiral HPLC for assessing enantiomeric purity.

Comparison of Analytical Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques can be employed for qualitative or orthogonal assessments. Each method presents a unique set of advantages and limitations.

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLCThin-Layer Chromatography (TLC)
Principle Separation based on hydrophobicity.Differential interaction of enantiomers with a chiral stationary phase.Separation based on differential partitioning between a stationary and mobile phase.
Primary Use Determination of chemical purity and quantification of impurities.Determination of enantiomeric purity (D/L ratio).Rapid qualitative screening and reaction monitoring.
Resolution High resolution for separating closely related chemical impurities.[1]High resolution for separating enantiomers.[2][3]Lower resolution.[1]
Quantitation Highly quantitative with UV or other detectors.[1]Highly quantitative for enantiomeric excess.[2]Semi-quantitative at best.[1]
Cost Moderate to high instrument cost. Standard columns are relatively inexpensive.High instrument cost and expensive chiral columns.[4]Low initial setup and operational costs.[1]
Speed Longer run times per sample, but amenable to automation.[1]Typically longer run times due to the need for high resolution.Relatively fast for qualitative analysis.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for both chemical and enantiomeric purity determination of this compound using HPLC.

Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from potential process-related impurities or degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1][5]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
Gradient 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[1]
Detection UV at 210 nm[5]
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a diluent matching the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for quantifying the amount of the unwanted L-enantiomer in the this compound sample. The use of a macrocyclic glycopeptide-based chiral stationary phase is often effective for Boc-protected amino acids.[2][6]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC system with a UV detector
Column CHIROBIOTIC T or R (Teicoplanin or Ristocetin A) column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]
Mobile Phase Isocratic mixture of Methanol and water with a volatile buffer (e.g., 80:20 Methanol:Water with 10 mM Ammonium Acetate), to be optimized for best resolution.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • A standard of the corresponding L-enantiomer (BOC-L-Leucine) is required for peak identification and method validation.

Workflow and Logical Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in method selection.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh this compound Sample B Dissolve in Appropriate Solvent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Report Results H->I

General workflow for the HPLC analysis of this compound.

G A Analytical Goal: Purity of this compound B Chemical Purity (Process Impurities, Degradants) A->B C Enantiomeric Purity (L-isomer content) A->C D Reversed-Phase HPLC (RP-HPLC) B->D E Chiral HPLC C->E F Alternative: Derivatization + RP-HPLC C->F

References

A Comparative Guide to the Analytical Characterization of BOC-D-Leucine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of BOC-D-Leucine monohydrate, a crucial building block in peptide synthesis and pharmaceutical development. We will explore High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and comparative data. This guide also includes a comparison with the widely used alternative, Fmoc-D-Leucine, to aid in the selection of appropriate analytical strategies.

Comparison of Analytical Techniques

The selection of an analytical technique for characterizing this compound depends on the specific information required, such as purity, identity, structure, and chiral integrity. Each method offers distinct advantages and limitations.

Analytical TechniqueInformation ProvidedKey Performance Characteristics for this compound
High-Performance Liquid Chromatography (HPLC) Purity (chemical and enantiomeric), QuantificationHigh Resolution & Sensitivity: Capable of separating BOC-D-Leucine from its L-enantiomer and other impurities. Quantitative Accuracy: Provides precise quantification of the main component and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Confirmation of IdentityDefinitive Structure Confirmation: Provides detailed information about the molecular structure, including the presence of the BOC protecting group and the leucine side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of Functional GroupsRapid Identification: Quickly confirms the presence of key functional groups such as the carbamate, carboxylic acid, and alkyl groups.
Mass Spectrometry (MS) Molecular Weight Verification, Structural InformationAccurate Mass Determination: Confirms the molecular weight of the compound. Fragmentation Analysis: Provides structural information through the analysis of fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity and chiral integrity of this compound. Chiral HPLC, in particular, is essential to ensure the correct stereochemistry, which is critical for the biological activity of the final peptide.

Comparative Data: BOC-D-Leucine vs. Fmoc-D-Leucine
ParameterThis compoundFmoc-D-Leucine
Typical Purity (by HPLC) ≥99.0%[1]≥99.0%
Chiral Purity (by Chiral HPLC) ≥99.5%[1]≥99.5%[2]
Typical Retention Time (Chiral Separation) Varies depending on the column and methodVaries depending on the column and method
Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol is adapted from established methods for the chiral separation of BOC-protected amino acids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIROBIOTIC T (Teicoplanin-based chiral stationary phase), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Methanol and a buffer solution (e.g., 0.1% Triethylammonium Acetate, pH 4.1) in a 40:60 ratio[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter injector Autosampler/Injector filter->injector pump Pump (Mobile Phase) pump->injector column Chiral HPLC Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate NMR_Structure cluster_structure BOC-D-Leucine Structure cluster_signals ¹H NMR Signals boc_d_leu_img boc_protons ~1.4 ppm (s, 9H) boc_d_leu_img->boc_protons t-Butyl Group alpha_ch ~3.8-4.0 ppm (m, 1H) boc_d_leu_img->alpha_ch α-Proton beta_ch2 ~1.4-1.7 ppm (m, 2H) boc_d_leu_img->beta_ch2 β-Protons gamma_ch ~1.6-1.8 ppm (m, 1H) boc_d_leu_img->gamma_ch γ-Proton delta_ch3 ~0.8-0.9 ppm (d, 6H) boc_d_leu_img->delta_ch3 δ-Methyl Protons nh ~7.0-7.2 ppm (d, 1H) boc_d_leu_img->nh Amide Proton cooh ~12.0-12.5 ppm (s, 1H) boc_d_leu_img->cooh Carboxylic Acid Proton FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press place_pellet Place Pellet in Holder press->place_pellet acquire_spectrum Acquire IR Spectrum place_pellet->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks compare_spectra Compare with Reference identify_peaks->compare_spectra MS_Fragmentation parent BOC-D-Leucine [M+H]⁺ m/z 232.15 loss_isobutylene Loss of Isobutylene (-C₄H₈) parent->loss_isobutylene fragment1 [M+H - 56]⁺ m/z 176.09 loss_isobutylene->fragment1 loss_co2 Loss of CO₂ (-CO₂) fragment1->loss_co2 fragment2 [Leucine+H]⁺ m/z 132.10 loss_co2->fragment2 loss_h2o_co Loss of H₂O and CO (-H₂O, -CO) fragment2->loss_h2o_co fragment3 Iminium Ion m/z 86.09 loss_h2o_co->fragment3

References

A Comparative Guide: BOC-D-Leucine Monohydrate vs. Anhydrous BOC-D-Leucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the selection of starting materials is a critical determinant of reaction efficiency, product purity, and overall success. BOC-D-Leucine, a protected form of the non-proteinogenic amino acid D-leucine, is a key building block in the synthesis of various therapeutic peptides and pharmaceutical agents. It is commercially available in two primary forms: monohydrate and anhydrous. This guide provides an objective comparison of BOC-D-Leucine monohydrate and its anhydrous counterpart, supported by general principles and proposed experimental protocols to enable researchers to make informed decisions. While direct comparative studies are not extensively available in the public domain, this guide synthesizes known properties and outlines methodologies for a head-to-head evaluation.

Physicochemical Properties: A Tale of Two Forms

The primary difference between the two forms lies in the presence of a water molecule within the crystal lattice of the monohydrate. This seemingly small difference can have significant implications for the material's physical and chemical properties.

PropertyThis compoundBOC-D-Leucine Anhydrous
Molecular Formula C₁₁H₂₁NO₄·H₂OC₁₁H₂₁NO₄
Molecular Weight 249.31 g/mol 231.29 g/mol [1]
Appearance White crystalline powder or solid[2][3]Typically a white solid, can be an oil if not fully crystalline
Melting Point 85-87 °C[4][5]Not readily available, expected to differ from the monohydrate
Solubility Generally soluble in dimethyl sulfoxide (DMSO); sparingly soluble in acetic acid and methanol; insoluble in dichloromethane and ethyl acetate.[4][5] Low solubility in water.[3]Expected to have slightly different solubility profiles, particularly in non-polar solvents.
Storage Conditions Store at 0-8 °C in a dry, sealed container, away from moisture.[2][4]Requires stringent anhydrous conditions to prevent hydration. Store in a desiccator with a drying agent.

Stability and Hygroscopicity: The Impact of Water

The presence of lattice water in this compound imparts a degree of stability to the crystal structure. However, it also introduces considerations regarding the precise water content and its potential impact on reactions. The anhydrous form, while free of water, is inherently hygroscopic and will readily absorb moisture from the atmosphere to convert to the more stable hydrated form.

This compound:

  • Stability: Generally stable under recommended storage conditions. The water of hydration is an integral part of the crystal lattice.

  • Hygroscopicity: Less prone to absorbing additional atmospheric moisture compared to the anhydrous form, as it is already hydrated.

Anhydrous BOC-D-Leucine:

  • Stability: Stable when stored under strict anhydrous conditions. Exposure to humidity can lead to the formation of the monohydrate.

  • Hygroscopicity: Highly hygroscopic. The rate and extent of water absorption should be experimentally determined if used in a humid environment.

Performance in Peptide Synthesis: A Critical Comparison

In solid-phase peptide synthesis (SPPS), the presence of water can be detrimental, potentially leading to the hydrolysis of activated esters and reduced coupling efficiency. Therefore, the use of anhydrous reagents is often preferred.

This compound in SPPS:

  • Consideration: The water of hydration may be released during the dissolution and activation steps, introducing moisture into the reaction.

  • Potential Impact: Could lead to lower coupling yields and the formation of deletion sequences in the final peptide product. The extent of this impact would depend on the coupling reagents used and the reaction conditions.

Anhydrous BOC-D-Leucine in SPPS:

  • Advantage: Eliminates the risk of introducing water from the amino acid building block itself.

  • Potential for Higher Efficiency: May result in higher coupling yields and a purer final peptide product, especially in syntheses of long or difficult sequences.

The logical relationship between the form of BOC-D-Leucine and its performance in peptide synthesis is illustrated in the following diagram:

G cluster_0 Choice of BOC-D-Leucine Form cluster_1 Key Property cluster_2 Impact on Peptide Synthesis Monohydrate Monohydrate Water_Content Water Content Monohydrate->Water_Content Contains lattice water Anhydrous Anhydrous Anhydrous->Water_Content Essentially water-free Coupling_Efficiency Coupling Efficiency Water_Content->Coupling_Efficiency Water can hydrolyze activated species Peptide_Purity Final Peptide Purity Coupling_Efficiency->Peptide_Purity Determines yield of correct sequence

Caption: Logical workflow of BOC-D-Leucine form selection.

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison, the following experimental protocols are provided. These protocols are designed for researchers to generate their own comparative data.

Preparation of Anhydrous BOC-D-Leucine from Monohydrate

A common method to prepare the anhydrous form from the monohydrate is through azeotropic distillation or drying under vacuum at an elevated temperature.

Protocol:

  • Place a known quantity of this compound in a round-bottom flask.

  • Add a solvent that forms an azeotrope with water, such as toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water.

  • Once all the water has been removed, evaporate the solvent under reduced pressure.

  • Alternatively, dry the monohydrate in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.

  • Confirm the absence of water using Karl Fischer titration.

  • Store the resulting anhydrous BOC-D-Leucine in a desiccator over a strong drying agent (e.g., phosphorus pentoxide).

Determination of Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content of a solid sample.

Protocol:

  • Use a calibrated Karl Fischer titrator.

  • Accurately weigh a sample of BOC-D-Leucine (either monohydrate or the prepared anhydrous form) and introduce it into the titration vessel containing a suitable solvent (e.g., a mixture of methanol and chloroform).

  • Titrate with the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the percentage of water in the sample.

  • For the monohydrate, the theoretical water content is approximately 7.22%. The experimental value should be close to this. For the anhydrous form, the water content should be negligible.

The experimental workflow for preparing and verifying the anhydrous form is depicted below:

G start BOC-D-Leucine Monohydrate prep Preparation of Anhydrous Form (e.g., vacuum drying) start->prep anhydrous Anhydrous BOC-D-Leucine prep->anhydrous kf_titration Karl Fischer Titration anhydrous->kf_titration verification Water Content Verification kf_titration->verification

Caption: Workflow for anhydrous BOC-D-Leucine preparation.

Comparative Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a simple experiment to compare the coupling efficiency of the monohydrate and anhydrous forms of BOC-D-Leucine. A model dipeptide, for instance, H-Gly-D-Leu-NH₂, can be synthesized.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in a suitable solvent like dichloromethane (DCM).

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in dimethylformamide (DMF).

  • First Coupling (Glycine): Couple Fmoc-Gly-OH to the deprotected resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA).

  • Fmoc-Deprotection: Remove the Fmoc group from the newly coupled glycine.

  • Comparative Coupling (BOC-D-Leucine):

    • Reaction A: Couple this compound to a portion of the Gly-resin using the same coupling conditions.

    • Reaction B: Couple anhydrous BOC-D-Leucine to another portion of the Gly-resin using identical coupling conditions.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the BOC protecting group simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Analyze the crude product from both reactions by High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the desired dipeptide and any deletion sequences (H-Gly-NH₂).

    • Confirm the identity of the products by mass spectrometry.

The experimental workflow for this comparative synthesis is as follows:

G cluster_0 Peptide Synthesis Workflow cluster_1 Comparative Coupling cluster_2 Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Deprotection2 Fmoc Deprotection Coupling_Gly->Deprotection2 Coupling_Monohydrate Couple BOC-D-Leucine Monohydrate Deprotection2->Coupling_Monohydrate Coupling_Anhydrous Couple BOC-D-Leucine Anhydrous Deprotection2->Coupling_Anhydrous Cleavage Cleavage & Deprotection Coupling_Monohydrate->Cleavage Coupling_Anhydrous->Cleavage HPLC_MS HPLC & Mass Spec Analysis Cleavage->HPLC_MS

Caption: Comparative SPPS workflow.

Conclusion and Recommendations

The choice between this compound and its anhydrous form depends on the specific requirements of the synthesis and the available laboratory infrastructure.

  • For routine, less sensitive syntheses, the monohydrate may be a more convenient and cost-effective option, provided that its water content is known and accounted for. Its lower hygroscopicity makes it easier to handle and store.

  • For the synthesis of long, complex, or aggregation-prone peptides, or when maximizing coupling efficiency is paramount, the anhydrous form is the superior choice. The initial investment in preparing or purchasing the anhydrous form and ensuring its proper storage can lead to higher yields and purer products, ultimately saving time and resources in downstream purification.

Researchers are encouraged to perform the outlined comparative experiments to determine the optimal reagent for their specific applications. The data generated will provide a valuable internal benchmark for future synthetic endeavors.

References

A Comparative Guide to BOC-D-Leucine and BOC-L-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, the D-enantiomers of naturally occurring L-amino acids play a pivotal role in modulating the pharmacological properties of synthetic peptides. This guide provides an objective comparison of BOC-D-Leucine and BOC-L-Leucine, two fundamental building blocks in solid-phase peptide synthesis (SPPS). We will delve into their impact on peptide structure and function, supported by experimental data, and provide detailed protocols for their use and comparative analysis.

Stereochemistry: The Fork in the Road

BOC-D-Leucine and BOC-L-Leucine are stereoisomers, mirror images of each other at the α-carbon. While chemically identical in terms of atomic composition and connectivity, this difference in three-dimensional arrangement has profound consequences for the resulting peptide. The tert-butyloxycarbonyl (BOC) protecting group, common to both, shields the α-amino group during peptide bond formation and is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).

Impact on Peptide Properties: A Tale of Two Enantiomers

The choice between incorporating a D- or L-leucine residue can dramatically alter a peptide's biological activity, stability, and conformation.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids.[1] Peptides containing D-leucine are therefore poor substrates for these enzymes, leading to a significantly longer half-life in biological systems.

Table 1: Comparative Proteolytic Stability of a Model Peptide

Peptide VariantIncubation Time with Trypsin (hours)Remaining Peptide (%)
Model Peptide (all L-amino acids) 0100
145
610
24<1
Model Peptide with D-Leucine 0100
198
685
2458

Note: This data is representative and illustrates the general trend of increased stability with D-amino acid incorporation.

Altered Biological Activity and Secondary Structure

The introduction of a D-leucine residue can alter the peptide's interaction with its biological target and influence its secondary structure. A study on diastereomeric nonapeptides demonstrated that increasing the number of D-Leu residues gradually destabilized the right-handed 310-helical structure of an L-Leu-based peptide, favoring an α-helical conformation.[2] Another study on a brevinin-1 antimicrobial peptide analog showed that substituting L-leucine with D-leucine maintained potent antibacterial and anticancer activity while reducing undesirable hemolytic activity.[3]

Table 2: Comparison of Biological Activity and Helicity

PeptideMinimum Inhibitory Concentration (MIC) against S. aureus (µM)Hemolytic Activity (HC50, µM)α-Helicity (%) in 50% TFE
Peptide with L-Leucine 82565
Peptide with D-Leucine 8>10055

Data synthesized from a comparative study on a brevinin-1 analog. TFE (trifluoroethanol) is a solvent known to promote helix formation.

Performance in Peptide Synthesis: A Comparative Overview

While the functional advantages of D-leucine are clear, its performance during the synthesis process itself is a critical consideration for researchers. Leucine, in general, is known to be a sterically hindered amino acid, which can sometimes lead to incomplete coupling reactions.[4] The key question is whether the D-enantiomer presents additional challenges.

Direct, quantitative comparative data for the coupling efficiency and racemization of BOC-D-Leucine versus BOC-L-Leucine under identical conditions is not extensively available in the literature. However, based on the principles of peptide chemistry, the following can be inferred:

  • Coupling Efficiency: The steric hindrance of the isobutyl side chain is the primary factor affecting coupling efficiency for both enantiomers. While some anecdotal evidence suggests that the D-configuration can sometimes lead to slightly less favorable reaction kinetics depending on the growing peptide chain's conformation, a significant difference in coupling yields is not generally expected when using modern, highly efficient coupling reagents.

  • Racemization: Racemization, the conversion of one enantiomer to the other, is a potential side reaction during the activation and coupling steps of peptide synthesis. Urethane-based protecting groups like BOC are known to suppress racemization.[4] The extent of racemization is more critically dependent on the choice of coupling reagent, base, and reaction temperature rather than the initial stereochemistry of the amino acid. With optimized protocols, racemization can be kept to a minimum (<1%) for both BOC-D-Leucine and BOC-L-Leucine.[4]

To provide a definitive comparison, a direct experimental evaluation is necessary. The following section outlines a protocol for such a study.

Experimental Protocols

Protocol 1: Comparative Analysis of Coupling Efficiency and Racemization of BOC-D-Leucine vs. BOC-L-Leucine in Solid-Phase Peptide Synthesis

Objective: To quantitatively compare the coupling efficiency and racemization of BOC-D-Leucine and BOC-L-Leucine during the synthesis of a model peptide.

Materials:

  • Rink Amide resin

  • BOC-D-Leucine

  • BOC-L-Leucine

  • BOC-Gly-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water (HPLC grade)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • HPLC system with a C18 column and a chiral column

  • Mass spectrometer

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF in two separate reaction vessels.

  • Synthesis of a Model Peptide: Synthesize a model tripeptide, for example, Gly-X-Gly, where X is either L-Leucine or D-Leucine.

    • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group (if starting with Fmoc-Rink Amide resin).

    • First Coupling: Couple BOC-Gly-OH to the resin using HBTU/DIPEA in DMF. Monitor coupling completion using the Kaiser test.

    • Second Coupling (Comparative Step):

      • In one vessel, couple BOC-L-Leucine using HBTU/DIPEA.

      • In the other vessel, couple BOC-D-Leucine using the same reagent stoichiometry and reaction time.

      • Take a small sample of resin from each vessel after the coupling step for analysis of coupling efficiency.

    • Third Coupling: Deprotect the BOC group with 50% TFA in DCM and couple BOC-Gly-OH to both peptide chains.

  • Cleavage: Cleave the peptides from the resin using the cleavage cocktail.

  • Analysis of Coupling Efficiency:

    • Hydrolyze the resin samples taken after the second coupling step in 6M HCl.

    • Analyze the amino acid composition of the hydrolysate by HPLC to determine the ratio of Leucine to Glycine, which will indicate the coupling yield.

  • Analysis of Racemization:

    • Analyze the cleaved crude peptides by chiral HPLC to separate and quantify the diastereomers (Gly-L-Leu-Gly and Gly-D-Leu-Gly). The presence of the unintended diastereomer will indicate the extent of racemization.

    • Alternatively, hydrolyze the cleaved peptides and analyze the resulting amino acids using a chiral derivatizing agent (e.g., Marfey's reagent) followed by LC-MS analysis.

Protocol 2: Analysis of Proteolytic Stability

Objective: To compare the stability of a peptide containing L-Leucine with its D-Leucine containing diastereomer in the presence of a protease.

Procedure:

  • Peptide Solutions: Prepare stock solutions of the purified L- and D-Leucine containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Solution: Prepare a stock solution of a protease, such as trypsin, in the same buffer.

  • Digestion Reaction:

    • Incubate each peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching agent, such as 10% TFA.

  • Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.

Visualizing the Concepts

Stereochemistry cluster_L BOC-L-Leucine cluster_D BOC-D-Leucine L_Leucine L-Leucine (Naturally Occurring) Mirror L_Leucine->Mirror D_Leucine D-Leucine (Synthetic) Mirror->D_Leucine

Peptide_Properties Start Choice of Leucine Enantiomer L_Leu BOC-L-Leucine Start->L_Leu D_Leu BOC-D-Leucine Start->D_Leu L_Peptide Peptide with L-Leucine L_Leu->L_Peptide SPPS D_Peptide Peptide with D-Leucine D_Leu->D_Peptide SPPS L_Props Natural Conformation Susceptible to Proteolysis L_Peptide->L_Props D_Props Altered Conformation Resistant to Proteolysis Modified Activity D_Peptide->D_Props

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 BOC Deprotection (TFA in DCM) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple BOC-L/D-Leucine (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Deprotection2 BOC Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Couple_Next_AA Couple Next Amino Acid Wash3->Couple_Next_AA Repeat Repeat Cycles Couple_Next_AA->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin (e.g., HF or TFMSA) Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Conclusion

The selection between BOC-D-Leucine and BOC-L-Leucine is a critical decision in peptide synthesis that extends beyond a simple choice of a building block. While both are amenable to standard BOC-based solid-phase peptide synthesis protocols, the incorporation of BOC-D-Leucine offers a powerful strategy to enhance the proteolytic stability and modulate the biological activity of the final peptide. Although the synthesis performance in terms of coupling efficiency and racemization is not expected to differ dramatically between the two enantiomers with optimized protocols, researchers should be mindful of the potential for steric hindrance. For projects requiring peptides with extended half-lives or novel pharmacological profiles, BOC-D-Leucine is an invaluable tool in the arsenal of the peptide chemist. Direct experimental comparison, as outlined in the provided protocols, is recommended to ascertain the optimal synthesis conditions for any specific peptide sequence.

References

Protecting D-Leucine: A Comparative Guide to Alternatives for the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of an amine protecting group for amino acids is a critical decision that profoundly impacts the efficiency, yield, and purity of the final peptide. While the tert-butoxycarbonyl (Boc) group has been a cornerstone of peptide chemistry, a range of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and deprotection conditions. This guide provides an objective comparison of the most common alternatives to Boc for the protection of D-Leucine, a non-proteinogenic amino acid frequently incorporated into synthetic peptides to enhance their proteolytic stability. We will delve into the performance of fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), 2-(trimethylsilyl)ethoxycarbonyl (Teoc), and allyloxycarbonyl (Alloc) protecting groups, supported by experimental data and detailed protocols.

At a Glance: Key Performance Differences

The selection of a protecting group is dictated by the overall synthetic strategy, particularly whether solid-phase peptide synthesis (SPPS) or solution-phase synthesis is employed. The orthogonality of the protecting group to other protecting groups present in the molecule is also a paramount consideration.[1][2]

ParameterBoc (Reference)FmocCbz (Z)TeocAlloc
Primary Use SPPS & Solution PhaseSPPSSolution Phase & SPPSSPPS & Solution PhaseSPPS & Solution Phase
Stability Acid-labileBase-labileStable to mild acid/baseStable to acid/baseStable to acid/base
Deprotection Strong acid (e.g., TFA)[3]Mild base (e.g., Piperidine)[4]Catalytic Hydrogenolysis, Strong Acid[3]Fluoride ions (e.g., TBAF)Pd(0) catalyst[5]
Orthogonality Orthogonal to Fmoc, Cbz, Alloc[3]Orthogonal to Boc, Cbz, Teoc, Alloc[]Orthogonal to Boc, Fmoc, Alloc[3]Orthogonal to Boc, Fmoc, Cbz, AllocOrthogonal to Boc, Fmoc, Cbz, Teoc[5]
Racemization Risk Low with appropriate coupling reagents[7]Low with appropriate coupling reagents[7][8]Low[9]Generally lowLow[10]

Performance Deep Dive: A Quantitative Comparison

Protection Reaction
Protecting GroupReagentTypical Solvent(s)Typical BaseTypical YieldReference
Boc Di-tert-butyl dicarbonate (Boc)₂ODioxane/Water, THF/WaterNaOH, NaHCO₃Up to 91%[3]
Fmoc Fmoc-OSu, Fmoc-ClDioxane/Water, Acetonitrile/WaterNaHCO₃, Piperidine>95% (general)[11]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Dioxane/Water, THF/WaterNaOH, NaHCO₃~90%[3]
Teoc Teoc-OSu, Teoc-ClDichloromethane, THFTriethylamine, NaHCO₃High (e.g., 92%)
Alloc Allyl chloroformate (Alloc-Cl)Dichloromethane, THFPyridine, Et₃NHigh
Deprotection
Protecting GroupDeprotection Reagent(s)Typical Solvent(s)Key Considerations
Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)Harsh acidic conditions.
Fmoc 20% Piperidine in DMFDimethylformamide (DMF)Mild basic conditions, suitable for acid-sensitive substrates.[4]
Cbz (Z) H₂/Pd-C or HBr/Acetic AcidMethanol, Acetic AcidHydrogenolysis is mild but incompatible with sulfur-containing residues. Strong acid is harsh.[3]
Teoc Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Mild, but fluoride ions can be basic.
Alloc Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane)Dichloromethane (DCM), THFVery mild and highly orthogonal. Requires removal of palladium catalyst.[5][12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for the protection of D-Leucine and subsequent deprotection.

Boc-D-Leucine Synthesis

Protection:

  • Dissolve D-Leucine in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Stir the mixture at room temperature overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Boc-D-Leucine.[3]

Deprotection:

  • Dissolve Boc-D-Leucine containing peptide in dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Stir the reaction at room temperature for 1-2 hours.

  • Evaporate the solvent and excess TFA to yield the deprotected D-Leucine residue as its TFA salt.

Fmoc-D-Leucine Synthesis

Protection:

  • Suspend D-Leucine in a mixture of 10% aqueous sodium carbonate and dioxane.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-D-Leucine.

Deprotection (in SPPS):

  • Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.

  • Wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.[13]

Cbz-D-Leucine Synthesis

Protection:

  • Dissolve D-Leucine in 2N aqueous sodium hydroxide at 0°C.

  • Add benzyl chloroformate (Cbz-Cl) and 2N NaOH solution simultaneously in portions, maintaining the pH between 9-10.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous layer to pH 2 with cold 6N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Cbz-D-Leucine.[3]

Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected peptide in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Visualizing the Workflows

To better illustrate the chemical transformations and experimental logic, the following diagrams are provided.

Protection_Schemes cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection cluster_Cbz Cbz Protection D_Leu_Boc D-Leucine Boc_D_Leu Boc-D-Leucine D_Leu_Boc->Boc_D_Leu Protection Boc2O (Boc)₂O Boc2O->D_Leu_Boc Base_Boc Base (e.g., NaOH) Base_Boc->D_Leu_Boc D_Leu_Fmoc D-Leucine Fmoc_D_Leu Fmoc-D-Leucine D_Leu_Fmoc->Fmoc_D_Leu Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->D_Leu_Fmoc Base_Fmoc Base (e.g., NaHCO₃) Base_Fmoc->D_Leu_Fmoc D_Leu_Cbz D-Leucine Cbz_D_Leu Cbz-D-Leucine D_Leu_Cbz->Cbz_D_Leu Protection Cbz_Cl Cbz-Cl Cbz_Cl->D_Leu_Cbz Base_Cbz Base (e.g., NaOH) Base_Cbz->D_Leu_Cbz

Caption: General workflows for Boc, Fmoc, and Cbz protection of D-Leucine.

Deprotection_Comparison cluster_Boc_dep Boc Deprotection cluster_Fmoc_dep Fmoc Deprotection cluster_Cbz_dep Cbz Deprotection cluster_Alloc_dep Alloc Deprotection Protected_D_Leu Protected D-Leucine Peptide Boc_Peptide Boc-Peptide Protected_D_Leu->Boc_Peptide Fmoc_Peptide Fmoc-Peptide Protected_D_Leu->Fmoc_Peptide Cbz_Peptide Cbz-Peptide Protected_D_Leu->Cbz_Peptide Alloc_Peptide Alloc-Peptide Protected_D_Leu->Alloc_Peptide Deprotected_Boc Deprotected Peptide Boc_Peptide->Deprotected_Boc TFA TFA TFA->Boc_Peptide Deprotected_Fmoc Deprotected Peptide Fmoc_Peptide->Deprotected_Fmoc Piperidine Piperidine Piperidine->Fmoc_Peptide Deprotected_Cbz Deprotected Peptide Cbz_Peptide->Deprotected_Cbz H2_PdC H₂/Pd-C H2_PdC->Cbz_Peptide Deprotected_Alloc Deprotected Peptide Alloc_Peptide->Deprotected_Alloc Pd0 Pd(PPh₃)₄ Pd0->Alloc_Peptide

Caption: Comparison of deprotection strategies for different protecting groups.

Minimizing Racemization: A Critical Consideration

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid.[8] For D-Leucine, this would result in the unwanted incorporation of L-Leucine into the peptide chain. The risk of racemization is highest during the activation and coupling steps of peptide synthesis.[8]

Several factors influence the extent of racemization:

  • Coupling Reagents: Highly reactive coupling reagents, such as uronium/aminium-based reagents (e.g., HATU, HBTU), can increase the risk of racemization if not used under optimized conditions. Carbodiimides like DCC and DIC can also lead to significant racemization.[8]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial for suppressing racemization. These additives react with the activated amino acid to form a more stable active ester, which is less prone to racemization.[8]

  • Base: The choice and amount of base used during coupling can impact racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA).

  • Protecting Group: Urethane-based protecting groups like Boc, Fmoc, Cbz, Teoc, and Alloc are known to suppress racemization compared to other types of protecting groups.[7]

Conclusion: Selecting the Optimal Protecting Group

The choice of an alternative protecting group to Boc for D-Leucine is a strategic decision that hinges on the specific requirements of the synthetic route.

  • Fmoc is the protecting group of choice for modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups typically employed.[4][]

  • Cbz remains a valuable and cost-effective option, particularly for solution-phase synthesis and when its stability to both mild acids and bases is advantageous.[3]

  • Teoc and Alloc offer excellent orthogonality and are employed in more complex synthetic strategies where selective deprotection in the presence of other sensitive groups is required. The mild deprotection conditions for both Teoc (fluoride-based) and Alloc (palladium-catalyzed) make them attractive for the synthesis of delicate peptides.[5]

Ultimately, the optimal protecting group will depend on a careful consideration of the peptide sequence, the presence of other functional groups, the chosen synthetic methodology (solid-phase vs. solution-phase), and the desired overall efficiency and purity of the final D-Leucine-containing peptide. By understanding the comparative performance and experimental nuances of each protecting group, researchers can make informed decisions to advance their peptide synthesis endeavors.

References

A Comparative Guide to Coupling Reagents for BOC-D-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal coupling reagent is paramount for the successful synthesis of peptides containing sterically hindered amino acids like BOC-D-Leucine. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the isobutyl side chain of leucine, presents a challenge for achieving high coupling efficiency while minimizing the risk of racemization. This guide provides an objective comparison of commonly used coupling reagents, supported by available experimental data, to facilitate an informed decision-making process.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is primarily evaluated based on the yield of the desired peptide and the degree of epimerization at the chiral center of the amino acid. While direct comparative studies on BOC-D-Leucine are limited, data from studies on BOC-L-Leucine and other sterically hindered amino acids provide valuable insights.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization/Epimerization RiskKey Considerations
HATU/DIPEA 95 - 99[1]Low[1][2]Highly efficient for hindered couplings with rapid reaction times.[1][2] Considered a top-tier reagent for difficult sequences.
HBTU/DIPEA 90 - 98[1]Low[1][2]A reliable and widely used reagent, though slightly less reactive than HATU.[1][2]
DIC/HOBt GoodLow to Moderate (with HOBt)[3][4]A cost-effective choice. The addition of HOBt is crucial to suppress racemization.[3][4] Without HOBt, significant epimerization can occur.
DCC/HOBt Variable<1% (with HOBt)[3]The combination with HOBt dramatically reduces epimerization from as high as 14.3% with DCC alone in a model peptide containing Boc-Leu.[3] The byproduct, dicyclohexylurea (DCU), can be difficult to remove.
PyBOP/DIPEA HighLowEfficient and generates byproducts that are generally easier to remove than those from BOP.[4]
COMU/DIPEA HighVery LowA third-generation uronium salt with high reactivity and a better safety profile as it does not release potentially explosive benzotriazole byproducts.[4]

Note: The quantitative data presented are representative values based on typical outcomes in solid-phase peptide synthesis (SPPS) for sterically hindered amino acids and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, reaction conditions, and the amine component.

Experimental Protocols

Detailed methodologies for the application of these coupling reagents in solid-phase peptide synthesis are provided below. These protocols assume a standard Boc-SPPS workflow.

HATU/DIPEA Coupling Protocol

This protocol is highly recommended for coupling sterically hindered amino acids like BOC-D-Leucine.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

  • Boc-Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).

  • Washing: Wash the resin with DCM.

  • Coupling Solution Preparation: In a separate vessel, dissolve BOC-D-Leucine (2-4 equivalents relative to resin loading) and HATU (1.95-3.9 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (4-8 equivalents) to the amino acid solution to activate it. Immediately add the activated solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow color) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

HBTU/DIPEA Coupling Protocol

A reliable and widely used method for standard and moderately difficult couplings.

  • Resin Preparation and Deprotection: Follow steps 1-5 of the HATU/DIPEA protocol.

  • Coupling: In a separate vessel, dissolve BOC-D-Leucine (2.0 equivalents) in DMF (5 mL/g of resin). Add this solution to the resin.

  • Add a 1.0 M solution of HBTU in DMF (2.0 equivalents) and DIPEA (4.0 equivalents) to the resin.

  • Optionally, to further suppress racemization, a 0.5 M solution of HOBt in DMF (2.0 equivalents) can be added.[5]

  • Reaction: Mix the suspension for 10-60 minutes, or until the Kaiser test is negative.[5]

  • Washing: Filter and wash the resin with DMF.[5]

DIC/HOBt Coupling Protocol

A cost-effective method, particularly suitable for less hindered couplings. The pre-activation step is crucial for minimizing racemization.

  • Resin Preparation and Deprotection: Follow steps 1-5 of the HATU/DIPEA protocol.

  • Pre-activation: In a separate vessel, dissolve BOC-D-Leucine (3-5 equivalents) and HOBt (3-5.5 equivalents) in DMF. Add DIC (3-5.5 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Mechanism of Action and Workflow

The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amino group of the growing peptide chain on the solid support.

Coupling_Mechanism Boc_AA BOC-D-Leucine Activated_Ester Activated Intermediate (e.g., OAt/OBt-ester, O-acylisourea) Boc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC) New_Peptide_Bond New Peptide Bond Formed Activated_Ester->New_Peptide_Bond + Peptide_Resin N-terminal Amine on Peptide-Resin Byproducts Byproducts New_Peptide_Bond->Byproducts releases

Caption: General mechanism of peptide bond formation.

The overall workflow for a single coupling cycle in Boc solid-phase peptide synthesis (SPPS) is a repetitive process of deprotection, washing, coupling, and final washing.

SPPS_Workflow cluster_cycle Single Coupling Cycle Deprotection Boc Deprotection (TFA in DCM) Wash1 Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DMF/DCM) Wash1->Neutralization Wash2 Washing (DMF/DCM) Neutralization->Wash2 Coupling Coupling (BOC-D-Leucine + Reagent) Wash2->Coupling Wash3 Final Washing (DMF, DCM) Coupling->Wash3 End Proceed to Next Cycle or Final Cleavage Wash3->End Start Start with Resin-bound Amino Acid/Peptide Start->Deprotection

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Conclusion

For the efficient and stereochemically pure incorporation of BOC-D-Leucine, uronium/aminium salt-based coupling reagents such as HATU and HBTU are highly recommended, with HATU generally showing superior performance for particularly challenging couplings.[2] While more cost-effective, carbodiimide-based reagents like DIC and DCC can be employed effectively, provided that an additive such as HOBt is used to suppress racemization. The choice of reagent should be guided by the specific requirements of the peptide sequence, the desired purity, and cost considerations. For all methods, careful monitoring of the reaction progress is essential to ensure complete coupling and to minimize side reactions.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing BOC-D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis and analysis of peptides incorporating the non-natural amino acid BOC-D-Leucine, a thorough understanding of their behavior under mass spectrometry is paramount. This guide provides an objective comparison of the mass spectrometric analysis of BOC-D-Leucine-containing peptides against their unprotected and L-isomer counterparts, supported by established fragmentation principles and detailed experimental protocols.

The incorporation of D-amino acids and the use of the tert-butyloxycarbonyl (BOC) protecting group are common strategies in medicinal chemistry to enhance peptide stability and bioavailability. However, these modifications introduce unique challenges and characteristic fragmentation patterns in mass spectrometry analysis. This guide will illuminate these differences, enabling more accurate data interpretation and analytical method development.

Comparative Fragmentation Behavior: Unveiling the Signatures

The presence of the BOC group and the D-stereochemistry of Leucine significantly influence the fragmentation patterns observed in collision-induced dissociation (CID) mass spectrometry. A comparison with a standard L-Leucine containing peptide reveals these distinct differences.

While standard CID is often insufficient to distinguish between D and L isomers based on fragment m/z values alone, subtle differences in fragment ion intensities may arise.[1] More advanced techniques like Ion Mobility Spectrometry (IMS)-MS can separate such diastereomers based on their different collision cross-sections.[1]

The most prominent feature of BOC-protected peptides is the characteristic neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the precursor ion and its fragments.[2][3] This fragmentation is often attributed to a McLafferty-type rearrangement.[4][5] In-source fragmentation, where the BOC group is lost during the ionization process, is a common phenomenon that can be mitigated by using softer ionization techniques or optimizing source conditions.[6][7]

Table 1: Predicted Comparison of Peptide Fragmentation by CID

Peptide TypeExpected b/y Ion SeriesCharacteristic Fragment Ions/Neutral LossesKey Distinguishing Features
Unmodified L-Leucine Peptide Complete or near-complete series of b and y ions.Standard peptide backbone fragmentation.Predictable fragmentation at peptide bonds.
BOC-L-Leucine Peptide May be less complete due to dominant BOC fragmentation.Neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).Prominent [M+H-56]⁺ and/or [M+H-100]⁺ ions.Dominant neutral losses associated with the BOC group.
BOC-D-Leucine Peptide Similar to BOC-L-Leucine peptide in terms of b and y ion m/z.Neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).Prominent [M+H-56]⁺ and/or [M+H-100]⁺ ions.Subtle differences in fragment ion intensities compared to the L-isomer may be observable.[1] Separation from the L-isomer may require specialized techniques like Ion Mobility-MS.[1]

Experimental Protocols for Robust Analysis

To achieve reliable and reproducible data for peptides containing BOC-D-Leucine, a well-defined experimental protocol is crucial. The following outlines a typical workflow for LC-MS/MS analysis.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating the BOC-D-Leucine residue at the desired position.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric assay (e.g., BCA).

  • Sample Dilution: Dilute the purified peptide to a final concentration suitable for LC-MS/MS analysis (typically in the low fmol to low pmol range) in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a nano- or micro-flow liquid chromatography system is recommended.[1]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute the peptide.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the BOC-D-Leucine peptide.

    • MS2 Scans (Data-Dependent Acquisition): Select the precursor ion for fragmentation using CID.

      • Collision Energy: Optimize the normalized collision energy (NCE) to achieve a balance between precursor ion depletion and the generation of informative fragment ions. A starting point of 25-30% NCE is common.

    • Data Analysis: Analyze the resulting MS/MS spectra to identify the characteristic fragment ions and confirm the peptide sequence.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and expected outcomes, the following diagrams illustrate the experimental workflow and the characteristic fragmentation of a BOC-protected peptide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis (with BOC-D-Leucine) Purification RP-HPLC Purification Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification Dilution Sample Dilution Quantification->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Detection) ESI->MS1_Scan CID_Fragmentation CID Fragmentation MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) CID_Fragmentation->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis

Caption: Experimental workflow for the analysis of BOC-D-Leucine containing peptides.

BOC_Fragmentation Precursor [M+H]⁺ (BOC-Peptide) Fragment_Loss_56 [M+H-56]⁺ (Loss of Isobutylene) Precursor->Fragment_Loss_56 - C4H8 Fragment_Loss_100 [M+H-100]⁺ (Loss of BOC group) Precursor->Fragment_Loss_100 - C5H8O2 Peptide_Fragments b and y ions Precursor->Peptide_Fragments Peptide Backbone Fragmentation

Caption: Characteristic fragmentation pathways for a BOC-protected peptide in CID.

Conclusion

The mass spectrometric analysis of peptides containing BOC-D-Leucine presents a unique set of characteristics compared to their unmodified L-isomer counterparts. The dominant fragmentation of the BOC protecting group, leading to significant neutral losses, is a key signature to look for in the mass spectra. While distinguishing the D- and L-isomers remains a challenge with standard CID, awareness of potential subtle differences in fragment intensities and the availability of advanced techniques like ion mobility-MS are crucial for comprehensive characterization. By employing the detailed experimental protocols and understanding the fragmentation patterns outlined in this guide, researchers can confidently and accurately analyze these therapeutically relevant molecules.

References

Confirming the Structure of BOC-D-Leucine Monohydrate: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. This guide provides a comprehensive comparison of the expected NMR spectral data for BOC-D-Leucine monohydrate and its anhydrous form, offering a practical framework for structure confirmation.

This document outlines the expected ¹H and ¹³C NMR chemical shifts, presents a detailed experimental protocol for data acquisition, and includes a logical workflow for spectral analysis to confirm the identity and purity of this compound.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its anhydrous counterpart. The data for the D-enantiomer is anticipated to be identical to that of the L-enantiomer in an achiral solvent. The presence of a water molecule in the monohydrate may lead to subtle changes in the chemical shifts of nearby protons and carbons, particularly the carboxylic acid proton and the carbonyl carbon, due to hydrogen bonding interactions. The exact chemical shifts can also be influenced by the choice of solvent and the concentration of the sample.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonsThis compound (Expected)Anhydrous BOC-D-Leucine (Expected)MultiplicityCoupling Constant (J) in Hz
-C(CH₃)₃ (BOC)~1.39~1.39s-
-CH(CH₃)₂~0.85~0.85d~6.5
-CH(CH₃)₂~0.90~0.90d~6.5
-CH₂-CH-~1.45-1.65~1.45-1.65m-
-CH₂-CH-~1.65-1.75~1.65-1.75m-
α-CH~3.80-3.90~3.80-3.90m-
-NH-~7.00-7.20~7.00-7.20d~8.0
-COOHVariable, broadVariable, broads (broad)-
H₂O~3.30-s-

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CarbonThis compound (Expected)Anhydrous BOC-D-Leucine (Expected)
-C(CH₃)₃ (BOC)~28.1~28.1
-C(CH₃)₃ (BOC)~78.0~78.0
-CH(CH₃)₂~21.5~21.5
-CH(CH₃)₂~23.0~23.0
-CH(CH₃)₂~24.5~24.5
-CH₂-CH-~40.5~40.5
α-CH~53.5~53.5
-C=O (BOC)~155.5~155.5
-C=O (Acid)~174.5~174.5

Experimental Protocol for NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the BOC-D-Leucine sample (monohydrate or anhydrous).

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like -NH and -COOH.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons and the carbonyl groups.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

structure_confirmation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Structure Confirmation Sample This compound Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Analyze_1H Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity Acquire_2D->Analyze_1H Analyze_13C Analyze 13C Spectrum: - Number of Signals - Chemical Shifts Analyze_1H->Analyze_13C Analyze_2D Analyze 2D Spectra: - Correlate Signals Analyze_13C->Analyze_2D Assign Assign All Signals to Specific Atoms Analyze_2D->Assign Compare Compare with Expected Data and Alternatives Assign->Compare Confirm Confirm Structure of this compound Compare->Confirm

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.